molecular formula C17H20N4O6 B13850266 Riboflavin-13C,15N2

Riboflavin-13C,15N2

Cat. No.: B13850266
M. Wt: 379.34 g/mol
InChI Key: AUNGANRZJHBGPY-LFHFTARISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Riboflavin-13C,15N2 is a useful research compound. Its molecular formula is C17H20N4O6 and its molecular weight is 379.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H20N4O6

Molecular Weight

379.34 g/mol

IUPAC Name

7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i17+1,19+1,20+1

InChI Key

AUNGANRZJHBGPY-LFHFTARISA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=[15N][13C](=O)[15NH]C(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

Riboflavin-13C,15N2 chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Riboflavin-13C,15N2 , a specific stable isotope-labeled analogue of Vitamin B2.[1] This guide is structured to support researchers in analytical chemistry, metabolomics, and pharmacokinetic studies.

Stable Isotope Internal Standard for LC-MS/MS Quantitation[2]

Core Chemical Identity & Structure

This compound is a synthetic isotopologue of Riboflavin (Vitamin B2) where three specific atoms in the isoalloxazine ring system have been replaced with stable heavy isotopes: one Carbon-13 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) and two Nitrogen-15 (

).[2]

This specific labeling pattern results in a mass shift of +3 Daltons (Da) relative to the unlabeled analyte.

Physicochemical Data Table
ParameterUnlabeled Riboflavin (Native)This compound (Labeled)
CAS Number 83-88-5Varies by vendor (e.g., 1217461-14-7 refers to +6 variant; +3 is often custom)
Molecular Formula


Exact Mass (Monoisotopic) 376.1376 Da379.1357 Da
Average Molecular Weight 376.36 g/mol 379.34 g/mol
Appearance Yellow to orange crystalline powderYellow to orange crystalline powder
Solubility Low in water; soluble in dilute alkaliIdentical to native
Structural Localization of Isotopes

The specific labeling pattern for the +3 Da variant typically targets the ureid moiety (Ring C) of the isoalloxazine nucleus. This is achieved synthetically by condensing a precursor with


-Urea .
  • Labeled Positions:

    • N1: Nitrogen-15[3]

    • C2: Carbon-13 (Carbonyl carbon)

    • N3: Nitrogen-15[4][5]

This placement is critical for Mass Spectrometry (MS) because these atoms are part of the core ring system. When the ribityl side chain is cleaved during Collision-Induced Dissociation (CID), the heavy isotopes remain with the fragment ion, preserving the mass shift in the daughter ion spectrum.

Synthesis & Mechanistic Logic

Understanding the synthesis ensures the user understands the isotopic integrity of the standard. The synthesis mimics the biological pathway but utilizes labeled precursors.

Synthetic Pathway (Graphviz Visualization)

The following diagram illustrates the convergence of the labeled urea precursor with the phenyl-diamine derivative to form the labeled Riboflavin.

RiboflavinSynthesis Figure 1: Synthetic logic for incorporating 13C and 15N into the pyrimidine ring. Precursor 4,5-Dimethyl-1,2- phenylenediamine (Unlabeled) Intermediate Labeled Lumazine Derivative Precursor->Intermediate Condensation Urea Urea-13C,15N2 (Label Source) Urea->Intermediate Cyclization (Incorporates 13C, 15N) Riboflavin This compound (Final Product) Intermediate->Riboflavin Ribityl Addition & Purification

Analytical Protocol: LC-MS/MS Quantification

The primary application of this compound is as an Internal Standard (IS) to normalize matrix effects, extraction efficiency, and ionization variability in clinical or food samples.

Method Principle

Isotope Dilution Mass Spectrometry (IDMS): A known amount of this compound is spiked into the sample before extraction. Because the labeled standard and the native analyte share identical chemical properties (pKa, hydrophobicity), they co-elute and experience the same suppression/enhancement effects in the electrospray source.

Step-by-Step Workflow
Step 1: Stock Solution Preparation
  • Protocol: Dissolve 1 mg of this compound in 10 mL of 5 mM Ammonium Formate (pH 3.5) or dilute Acetic Acid.

  • Expert Insight: Riboflavin is photosensitive. All preparations must occur under amber light or in amber glassware to prevent photodegradation to Lumichrome.

Step 2: Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma/serum.

  • Add 20 µL of Internal Standard Working Solution (e.g., 500 ng/mL).

  • Add 300 µL of ice-cold Methanol with 1% Formic Acid (precipitating agent).

  • Vortex for 30 seconds; Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an amber autosampler vial.

Step 3: LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

MRM Transition Parameters

The following transitions are recommended for Multiple Reaction Monitoring (MRM). The mass shift of +3 Da is maintained in the fragment ion because the label resides in the ring system, not the side chain.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Riboflavin (Native) 377.1 [M+H]+243.12550
This compound (IS) 380.1 [M+H]+246.1 2550

Note: The transition 377->243 corresponds to the loss of the ribityl side chain (


, ~134 Da). The labeled ring remains intact, hence 380 - 134 = 246.

Logical Validation & Quality Control

To ensure data integrity (Trustworthiness), the following validation steps are mandatory when using this standard.

Isotopic Purity Check

Before running samples, inject a "Zero Blank" (Solvent + IS only).

  • Requirement: The signal in the native Riboflavin channel (377->243) must be < 0.5% of the signal in the IS channel.

  • Cause: Impurities in the labeled standard (unlabeled "M+0") can artificially inflate the calculated concentration of the analyte.

Cross-Talk Evaluation

Inject a high concentration of Native Riboflavin (without IS).

  • Requirement: No significant signal should appear in the 380->246 channel.

  • Cause: Naturally occurring isotopes of native Riboflavin (M+3 abundance) are negligible, but at very high concentrations, spillover can occur.

LC-MS Workflow Diagram

LCMSWorkflow Figure 2: Self-validating LC-MS/MS workflow using this compound. Sample Biological Sample (Plasma/Urine) Spike Spike IS: This compound Sample->Spike Extract Protein Precipitation (MeOH/Formic Acid) Spike->Extract Equilibration Sep LC Separation (C18 Column) Extract->Sep Supernatant Injection Ion ESI Source (Positive Mode) Sep->Ion Detect MS/MS Detection (MRM Mode) Ion->Detect 380.1 -> 246.1 (IS) 377.1 -> 243.1 (Nat) Data Ratio Calculation (Area Analyte / Area IS) Detect->Data

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71752069, this compound. Retrieved from [Link]

  • Antignac, J. P., et al. (2020). Validation of an isotope dilution LC-MS/MS method for the quantification of B vitamins in biological matrices. Analytical and Bioanalytical Chemistry.[1][3][2][6][7][8][9] (Contextual grounding for IDMS protocols).

Sources

Comparative Technical Guide: Native Riboflavin vs. Riboflavin-13C,15N2

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and bioanalytical distinctions between Native Riboflavin and its stable isotope-labeled analog, Riboflavin-13C,15N2.

Optimizing Bioanalytical Precision in Drug Development and Metabolomics

Executive Summary

In high-precision bioanalysis—specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—the differentiation between Native Riboflavin (Vitamin B2) and This compound is not merely structural but functional. While Native Riboflavin serves as the analyte of interest (biomarker or therapeutic target), this compound serves as a Stable Isotope Labeled (SIL) Internal Standard .

This guide delineates the critical differences in their physicochemical properties, mass spectral behavior, and their application in correcting for matrix effects, ionization suppression, and extraction variability during drug development and clinical diagnostics.

Physicochemical Characterization

The fundamental difference lies in the atomic composition of the isoalloxazine ring system. This isotopic substitution alters the mass-to-charge ratio (


) without significantly affecting the chromatographic retention time or chemical reactivity.
Structural Comparison
FeatureNative Riboflavin This compound (Typical*)
IUPAC Name 7,8-Dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione[13C,15N]-labeled analog
Molecular Formula


(Example for +3 Da shift)
Monoisotopic Mass 376.1373 Da 379.137 - 382.145 Da (Depends on synthesis)
Precursor Ion [M+H]+ 377.1 380.1 - 383.1
Solubility Low in water, soluble in dilute alkaliIdentical to native
pKa ~10.2Identical to native

*Note: Commercial "this compound" often refers to specific labeling patterns. A common high-stability standard is Riboflavin-[


] (+6 Da), though +3 Da variants (1x 

, 2x

) exist. The mass shift (

) is critical to avoid interference from the natural isotopic envelope of the native analyte.
Visualization of Isotopic Labeling

The following diagram illustrates the structural relationship and the concept of mass shifting.

RiboflavinStructure Native Native Riboflavin (C17 H20 N4 O6) [M+H]+ = 377.1 Properties Physicochemical Properties (Solubility, pKa, LogP) Native->Properties Identical LC_Behavior Chromatography (LC) Co-elution Native->LC_Behavior Ret. Time: ~2.5 min MS_Behavior Mass Spectrometry (MS) Mass Discrimination Native->MS_Behavior m/z 377.1 SIL This compound (Isotopically Enriched) [M+H]+ = 380.1 (or 383.1) SIL->Properties Identical SIL->LC_Behavior Ret. Time: ~2.5 min SIL->MS_Behavior m/z 380.1 / 383.1

Caption: Figure 1. Functional comparison showing identical chromatographic behavior but distinct mass spectral signatures.

The Bioanalytical Imperative: Why Use the Isotopologue?

In regulatory drug development (FDA/EMA guidelines), the use of a Stable Isotope Labeled (SIL) internal standard is the "Gold Standard" for quantifying vitamins in complex matrices (plasma, urine, tissue).

Matrix Effect Compensation

Biological fluids contain phospholipids and salts that can suppress or enhance electrospray ionization (ESI).

  • The Problem: If you use a structural analog (e.g., a different flavin), it may elute at a different time than Riboflavin. If the matrix suppression occurs only at the Riboflavin retention time, the analog won't "feel" it, leading to inaccurate quantification.

  • The SIL Solution: this compound co-elutes exactly with Native Riboflavin. Therefore, any ionization suppression affecting the native molecule affects the SIL equally. The ratio of their signals remains constant, ensuring accuracy.

Carrier Effect

In low-concentration samples, analytes can be lost to adsorption on glass or plastic surfaces. The addition of the SIL at a higher, fixed concentration acts as a "carrier," occupying active sites and preventing the loss of the trace-level native analyte.

Experimental Protocol: LC-MS/MS Quantification

This protocol describes a validated workflow for differentiating and quantifying Native Riboflavin using this compound as the internal standard.

Reagents & Standards
  • Analyte: Native Riboflavin (Sigma/Merck).

  • Internal Standard (IS): this compound (e.g., from Toronto Research Chemicals, Cambridge Isotope Labs).

  • Matrix: Human Plasma or Urine (deproteinized).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol). Crucial: This step must occur before extraction to correct for recovery losses.

  • Precipitation: Add 300 µL of ice-cold Methanol (with 0.1% Formic Acid) or 0.1 M Zinc Sulfate to precipitate proteins.

  • Vortex & Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer supernatant to an autosampler vial.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 SB-Aq, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol or Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 3-5 minutes.

  • Ionization: ESI Positive Mode (+).

MRM Transitions (Multiple Reaction Monitoring)

The specificity of the assay relies on monitoring unique precursor-to-product ion transitions.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Origin of Fragment
Native Riboflavin 377.1 243.1 20-25Loss of ribityl side chain (Lumiflavin)
This compound 380.1 (if +3)246.1 20-25Labeled Lumiflavin fragment
Alt. IS (13C4, 15N2)383.1249.120-25Labeled Lumiflavin fragment
Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) IS_Add Add IS: This compound Sample->IS_Add Extract Protein Precipitation (MeOH/ZnSO4) IS_Add->Extract Centrifuge Centrifugation (Remove proteins) Extract->Centrifuge LC UHPLC Separation (C18 Column) Co-elution of Native & IS Centrifuge->LC ESI ESI Source Ionization LC->ESI Q1 Q1 Filter Select 377.1 & 380.1 ESI->Q1 CID Collision Cell Fragmentation Q1->CID Q3 Q3 Filter Select 243.1 & 246.1 CID->Q3 Data Data Processing Ratio = Area(Native) / Area(IS) Q3->Data

Caption: Figure 2. Step-by-step bioanalytical workflow utilizing Isotope Dilution Mass Spectrometry (IDMS).

References

  • BenchChem. (2025).[1] A Comparative Guide to Riboflavin Analysis: Method Validation Utilizing an Isotope-Labeled Internal Standard. Retrieved from

  • National Institutes of Health (NIH). (2019). Isotope dilution method for determination of riboflavin in human plasma using liquid chromatography–tandem mass spectrometry.[2][3] J Chromatogr B. Retrieved from [3]

  • Toronto Research Chemicals. this compound Product Page.[4][5] Used in multi-omic cohort studies. Retrieved from

  • Cambridge Isotope Laboratories. Vitamin B2 (Riboflavin) Stable Isotopes. Retrieved from

  • MedChemExpress. Riboflavin-13C4,15N2 Properties and Applications. Retrieved from

Sources

Riboflavin-13C,15N2: A Comprehensive Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Riboflavin-13C,15N2, a stable isotope-labeled internal standard critical for quantitative bioanalysis. This document delves into its core properties, safety protocols, and advanced applications, offering both theoretical insights and practical, field-proven methodologies.

Core Compound Identification and Properties

This compound is a heavy-labeled variant of Vitamin B2, where specific carbon and nitrogen atoms are replaced with their heavier, non-radioactive isotopes. This isotopic enrichment makes it an ideal internal standard for mass spectrometry-based quantification of natural riboflavin in complex biological matrices.

PropertyValueSource
Chemical Name (-)-Riboflavin-13C4,15N2[1]
CAS Number 1217461-14-7[1][2][3]
Molecular Formula C₁₃¹³C₄H₂₀N₂¹⁵N₂O₆[1][4]
Molecular Weight ~382.32 g/mol [1][3]
Appearance Dark Yellow Solid[5]
Storage 2-8°C, Refrigerator, Under Inert Atmosphere, Protect from light[3][5]

Safety Data and Handling Protocols

While comprehensive toxicological data for the labeled compound is limited, it is prudent to handle this compound with the same precautions as its unlabeled counterpart, considering it chemically identical for safety purposes.[6] The following information is synthesized from various safety data sheets.

2.1 Hazard Identification and Precautionary Measures

Riboflavin is generally considered non-hazardous.[7] However, appropriate laboratory safety practices should always be observed.

Hazard CategoryClassification & PrecautionSource
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye and respiratory tract irritation.[6]
Fire Hazard Non-combustible. Containers may burn in a fire.[8]
Personal Protective Equipment (PPE) Wear impervious gloves, safety glasses, and protective clothing. Use a dust respirator when handling the solid form.[8][9]
Spill & Cleanup For solid spills, avoid generating dust. Use dry clean-up procedures and place material in a sealed container for disposal. Prevent spillage from entering drains or waterways.[8]
Disposal Dispose of in accordance with local, regional, and national regulations.[6][7]

2.2 First Aid Measures

  • Inhalation: Move to fresh air.

  • Skin Contact: Wash with soap and water.

  • Eye Contact: Rinse thoroughly with plenty of water.

  • Ingestion: Rinse mouth with water.

Synthesis and Isotopic Labeling

The biosynthesis of riboflavin is a complex, multi-step enzymatic process that begins with guanosine triphosphate (GTP) and ribulose 5-phosphate (Ribu5P).[10] The production of isotopically labeled riboflavin, such as this compound, leverages this natural pathway.

Versatile one-pot methods have been developed for preparing riboflavin isotopomers.[11] These chemoenzymatic approaches utilize commercially available 13C-labeled glucose as a starting material, which is then converted into riboflavin using a combination of enzymes from the oxidative pentose phosphate pathway and the riboflavin biosynthetic pathway.[11] This method allows for the specific incorporation of ¹³C atoms into the xylene moiety of the riboflavin molecule with overall yields of 35-50%.[11] Nitrogen-15 labeling is typically achieved by providing a ¹⁵N-labeled nitrogen source during the biosynthesis.

Synthesis_Pathway Labeled_Precursors ¹³C-Glucose ¹⁵N-Source Biosynthetic_Enzymes Multi-step Enzymatic Pathway Labeled_Precursors->Biosynthetic_Enzymes Substrates Riboflavin_13C_15N2 Riboflavin-¹³C,¹⁵N₂ Biosynthetic_Enzymes->Riboflavin_13C_15N2 Product

Caption: Chemoenzymatic synthesis of labeled riboflavin.

Analytical Characterization and Quality Control

The identity, purity, and isotopic enrichment of this compound are confirmed using a combination of analytical techniques.

4.1 Mass Spectrometry (MS)

Mass spectrometry is the primary tool for both characterizing the labeled compound and for its application in quantitative studies.

  • Confirmation of Isotopic Enrichment: High-resolution mass spectrometry confirms the mass shift corresponding to the incorporated heavy isotopes.

  • Quantitative Analysis: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), specific multiple reaction monitoring (MRM) transitions are used for detection. For example, the transition for riboflavin is m/z 377.1 → 243.1, while for the this compound internal standard, it is m/z 383.1 → 248.8.[12]

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the specific positions of the isotopic labels.

  • ¹H NMR: Provides a proton spectrum of the molecule.[13]

  • ¹³C NMR: Crucial for confirming the location of the ¹³C labels. The chemical shifts of the enriched carbon atoms will be observable. Studies have used ¹³C-NMR to investigate the interaction of riboflavin with proteins.[14]

Core Applications in Research and Development

The primary utility of this compound lies in its role as an internal standard for accurate quantification of endogenous riboflavin.[2] Stable isotope-labeled standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte and experience similar ionization effects, thus correcting for matrix effects and variations in sample preparation and instrument response.

5.1 Workflow for Quantitative Bioanalysis using LC-MS/MS

The following protocol outlines a typical workflow for the quantification of riboflavin in a biological matrix like plasma.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Plasma Sample prep2 Spike with Riboflavin-¹³C,¹⁵N₂ (IS) prep1->prep2 prep3 Protein Precipitation (e.g., with Acetonitrile) prep2->prep3 prep4 Centrifuge & Collect Supernatant prep3->prep4 lc HILIC Column Chromatographic Separation prep4->lc ms Tandem Mass Spectrometer (Positive Ion Mode, MRM) lc->ms data1 Integrate Peak Areas (Analyte & IS) ms->data1 data2 Calculate Peak Area Ratio (Analyte/IS) data1->data2 data3 Quantify using Calibration Curve data2->data3

Caption: LC-MS/MS workflow for riboflavin quantification.

5.2 Step-by-Step Experimental Protocol

This protocol is a generalized procedure and should be optimized for specific instruments and matrices.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a stock solution of unlabeled riboflavin and this compound (Internal Standard, IS) in a suitable solvent (e.g., methanol/water).

    • Use a surrogate matrix, such as 4% bovine serum albumin in phosphate-buffered saline, to prepare calibration standards by spiking with known concentrations of unlabeled riboflavin.[12]

    • Prepare QCs at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

    • Add a fixed amount of the this compound IS solution to each tube.

    • Add a protein precipitation agent (e.g., 3 volumes of acetonitrile).

    • Vortex mix thoroughly to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Employ a hydrophilic interaction liquid chromatography (HILIC) column for separation.[12] A typical mobile phase could consist of A) 0.1% formic acid in water with 10 mM ammonium formate and B) 0.1% formic acid in acetonitrile, run under a gradient elution.[12]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Detection: Monitor the specific MRM transitions for riboflavin (e.g., m/z 377.1 → 243.1) and the IS (e.g., m/z 383.1 → 248.8).[12]

  • Data Analysis:

    • Integrate the chromatographic peaks for both the analyte and the IS.

    • Calculate the peak area ratio of the analyte to the IS.

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the concentration of riboflavin in the unknown samples by interpolating their peak area ratios from the calibration curve.

5.3 Other Advanced Applications

  • Metabolic Flux Analysis: Isotopically labeled compounds are invaluable for tracing the metabolic fate of molecules in biological systems.[2]

  • Bioavailability Studies: Stable isotopes have been used to quantify the bioavailability of riboflavin from different food sources.[15][16]

  • Protein-Ligand Interaction Studies: ¹³C and ¹⁵N labeling can be used in NMR studies to probe the binding interactions between riboflavin and proteins.[14]

Conclusion

This compound is an indispensable tool for researchers requiring precise and accurate quantification of riboflavin. Its use as an internal standard in LC-MS/MS methods mitigates analytical variability, ensuring high-quality, reliable data. The methodologies and information presented in this guide provide a robust framework for the successful implementation of this compound in demanding research and drug development applications.

References

  • Szczuko, M., et al. (2019). Riboflavin - Properties, occurrence and its use in medicine. ResearchGate. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Gul, W., et al. (2014). Methods of Analysis of Riboflavin (Vitamin B2): A Review. Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Dainty, J. R., et al. (2007). Quantification of the bioavailability of riboflavin from foods by use of stable-isotope labels and kinetic modeling. The American Journal of Clinical Nutrition. [Link]

  • Waters Corporation. UPLC/PDA/MS Analysis of Riboflavin and Related Compounds. [Link]

  • Schott, A. K., et al. (2007). Rapid One-Pot Synthesis of Riboflavin Isotopomers. The Journal of Organic Chemistry. [Link]

  • Miura, R., et al. (1983). A 13C-NMR study on the interaction of riboflavin with egg white riboflavin binding protein. Journal of Biochemistry. [Link]

  • Dainty, J. R., et al. (2007). Quantification of the bioavailability of riboflavin from foods by use of stable-isotope labels and kinetic modeling. ResearchGate. [Link]

  • Nagy, A. M., et al. (2021). Spectroscopic Characterization of the Photolysis of Riboflavin (Vitamin B2) via Time-Resolved Mass Spectrometry and IRMPD Spectroscopy. The Journal of Physical Chemistry A. [Link]

  • Plaut, G. W. (1954). BIOSYNTHESIS OF RIBOFLAVIN. ResearchGate. [Link]

  • Carl ROTH. Safety Data Sheet: Riboflavine. [Link]

  • Lee, H. A., et al. (2018). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Riboflavin in Beagle Dog Plasma for Pharmacokinetic Studies. Journal of Analytical Science and Technology. [Link]

  • Royal Society of Chemistry. Supplementary Material for an article. [Link]

  • Zhang, T., et al. (2017). Isotope dilution method for determination of vitamin B2 in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Clinical Laboratory Analysis. [Link]

  • Thakur, A., et al. (2020). Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview. Frontiers in Bioengineering and Biotechnology. [Link]

Sources

Technical Guide: Riboflavin-13C,15N2 Solubility & Stability in Analytical Workflows

[1]

Executive Summary

Riboflavin-13C,15N2 is the gold-standard stable isotope-labeled internal standard (SIL-IS) for the quantitation of Vitamin B2 in biological matrices via LC-MS/MS. Its utility, however, is frequently compromised by the inherent insolubility of the isoalloxazine ring system.

Riboflavin (and its isotopologues) exhibits a "solubility paradox": it is sparingly soluble in water, practically insoluble in common organic solvents (methanol, acetonitrile, chloroform), and highly photosensitive.

This guide provides a validated, self-consistent framework for handling this high-value reagent. It moves beyond generic solubility data to provide a Hybrid Solvent Protocol that ensures complete dissolution, long-term stability, and compatibility with reversed-phase chromatography.

Physicochemical Fundamentals: The Solubility Challenge

To dissolve this compound, one must understand the molecular forces resisting solvation. The molecule consists of a hydrophilic ribityl side chain attached to a hydrophobic, planar tricyclic isoalloxazine ring.

  • Crystal Lattice Energy: The planar rings stack efficiently (π-π stacking), creating a high lattice energy that solvents must overcome.

  • Solvent Incompatibility:

    • Lipophilic Solvents: Cannot solvate the polyhydroxyl ribityl tail.

    • Hydrophilic Solvents (Water): Cannot effectively solvate the hydrophobic ring system at neutral pH.

  • Isotope Effect: The substitution of

    
     and 
    
    
    increases the molecular weight (typically +3 to +5 Da depending on labeling extent) but does not statistically alter the solubility profile compared to unlabeled riboflavin. Protocols for the natural vitamin apply directly to the isotopologue.
Solubility Data Matrix

The following table synthesizes solubility limits at ambient temperature (

Solvent SystemSolubility Limit (Approx.)Suitability for Stock PrepNotes
Water (Neutral pH) ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Poor Risk of precipitation; difficult to achieve high concentrations.
Ethanol / Methanol ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Very Poor Not suitable for primary dissolution.
DMSO ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Excellent Best solvent for primary stock solutions.
Acetic Acid (Dilute) ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Good Acidic pH protonates the ring, slightly improving solubility and stability.
0.1 M NaOH HighDangerous DO NOT USE. Rapid degradation to lumiflavin occurs in alkaline conditions.
Chloroform/Ether InsolubleN/A Useful only for washing steps, not dissolution.

Strategic Dissolution Protocols

Core Directive: Never attempt to dissolve this compound directly in pure methanol or neutral water for a high-concentration stock. You will waste the reagent.

Protocol A: The "Hybrid DMSO/Acid" Stock (Recommended)

This protocol utilizes the high solvency of DMSO for the initial dissolution, followed by stabilization in an acidic aqueous buffer. This creates a "Universal Stock" compatible with LC-MS mobile phases.

Target Concentration:

  • Weighing: Weigh

    
     of this compound directly into a 
    
    
    amber glass vial.
    • Why Amber? Riboflavin undergoes rapid photolysis (see Section 4).

  • Primary Dissolution: Add

    
     of pure DMSO (Dimethyl Sulfoxide).
    
    • Mechanism:[1][2][3][4][5] DMSO disrupts the intermolecular H-bonding and

      
      -stacking of the flavin rings.
      
    • Action: Vortex vigorously for 30 seconds. Inspect visually. The solution should be a clear, bright yellow-orange.

  • Stabilization: Add

    
     of 0.1% Acetic Acid in Water .
    
    • Why Acid? Riboflavin is most stable at pH

      
      .
      
    • Why Dilute? Reducing the DMSO content to 10% prevents solvent mismatch issues (peak broadening) during early LC elution, while keeping the riboflavin solubilized.

  • Storage: Aliquot into amber cryovials. Store at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     or 
    
    
    .
    • Stability:[6][7] Stable for >6 months.

Protocol B: Direct Aqueous Acid (Alternative)[1]

Use this only if DMSO is strictly prohibited in your workflow.

  • Solvent Prep: Prepare

    
     of water containing 
    
    
    Glacial Acetic Acid.
  • Dissolution: Add this compound to the solvent.

  • Heat Assist: Warm to

    
     in a water bath with sonication.
    
    • Warning: Do not exceed ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       to prevent thermal degradation.
      
  • Filtration: Filter through a

    
     PVDF filter to remove micro-particulates before use in LC-MS.
    

Stability & Photodegradation Mechanisms[1]

Riboflavin is uniquely sensitive to light.[5][7] The degradation pathway is pH-dependent.

  • Neutral/Acidic pH: Photolysis yields Lumichrome (loss of the ribityl side chain).

  • Alkaline pH: Photolysis yields Lumiflavin (highly fluorescent, lipophilic).

Degradation Pathway Diagram

PhotodegradationRiboflavinThis compound(Yellow)ExcitedExcited Triplet State(Highly Reactive)Riboflavin->Excited UV/Vis Light (<500nm)LumichromeLumichrome(Neutral/Acidic Product)Excited->Lumichrome pH < 7(Side chain cleavage)LumiflavinLumiflavin(Alkaline Product)Excited->Lumiflavin pH > 7(Rapid)

Caption: Photodegradation pathways of Riboflavin. Note that alkaline conditions accelerate irreversible degradation to Lumiflavin.

Handling Rules:

  • Darkness: Perform all weighing and dissolution in a room with UV-filtered lighting (yellow lights) or low light.

  • Vessels: Use amber glass exclusively. If amber glass is unavailable, wrap clear vessels in aluminum foil immediately.

  • Time: Limit benchtop exposure. Return stocks to the freezer immediately after use.

Analytical Application: LC-MS/MS Workflow

In an LC-MS/MS assay, the this compound acts as the internal standard to correct for matrix effects (ion suppression) and recovery losses.

Workflow Logic

LCMS_WorkflowSampleBiological Sample(Plasma/Urine)IS_AdditionAdd IS Working Soln(this compound)Sample->IS_AdditionProteinPrecipProtein Precipitation(Add Methanol/ZnSO4)CentrifugeCentrifuge(10k x g, 10 min)ProteinPrecip->CentrifugeIS_Addition->ProteinPrecipSupernatantSupernatant InjectionCentrifuge->SupernatantLCMSLC-MS/MS Analysis(C18 Column)Supernatant->LCMS

Caption: Standard LC-MS/MS sample preparation workflow integrating the internal standard.

Critical Integration Note: When adding the Internal Standard (IS) working solution to the sample, ensure the IS solvent matches the precipitation solvent.

  • Recommendation: Dilute the "Hybrid DMSO/Acid Stock" (from Protocol A) 1:100 into Methanol/0.1% Formic Acid to create a "Working IS Solution." Add this directly to plasma to precipitate proteins and spike the IS simultaneously.

References

  • Solubility & Solutropy

    • Coffman, R. E., & Kildsig, D. O. (1996). Effect of nicotinamide and urea on the solubility of riboflavin in various solvents. Journal of Pharmaceutical Sciences.

  • Photodegradation Mechanisms

    • Huang, R., et al. (2006). Photosensitizing effect of riboflavin, lumiflavin, and lumichrome on the generation of volatiles in soy milk. Journal of Agricultural and Food Chemistry.

    • Sheraz, M. A., et al. (2014). Photo-stability of riboflavin in aqueous and non-aqueous systems: A review. Central European Journal of Chemistry.

  • LC-MS/MS Methodologies

    • Waters Corporation. (2021). Enhancing the LC-MS/MS Analysis of B-group Vitamins.

    • Midttun, Ø., et al. (2005). Multianalyte quantification of vitamin B6 and B2 species in the nanomolar range in human plasma by liquid chromatography–tandem mass spectrometry. Clinical Chemistry.

  • General Properties

    • PubChem. Riboflavin (Compound Summary).

Methodological & Application

Application Note: Quantitative Analysis of Riboflavin (Vitamin B2) in Human Plasma by Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and highly sensitive method for the quantification of Riboflavin (Vitamin B2) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol leverages the precision of an isotope dilution strategy, employing ¹³C,¹⁵N₂-labeled Riboflavin as a stable isotope internal standard (IS) to ensure the highest degree of accuracy by correcting for matrix effects and variations during sample processing. The described workflow, from sample preparation via protein precipitation to the final analysis, is designed for high-throughput clinical and research applications, offering excellent linearity, precision, and recovery in line with regulatory guidelines.

Introduction: The Rationale for Precise Riboflavin Quantification

Riboflavin is an essential water-soluble vitamin that serves as the precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).[1][2] These flavocoenzymes are critical for a multitude of metabolic pathways, including cellular respiration, fatty acid oxidation, and the metabolism of carbohydrates and proteins.[2] Accurate measurement of riboflavin levels is therefore vital for diagnosing nutritional deficiencies (ariboflavinosis), monitoring dietary supplementation, and for quality control in pharmaceutical and food fortification industries.[3]

LC-MS/MS has emerged as the premier analytical technique for vitamin analysis due to its superior sensitivity, specificity, and speed over traditional methods like HPLC with UV or fluorescence detection.[4] The core challenge in bioanalysis is mitigating the "matrix effect," where co-eluting endogenous components from complex biological samples like plasma can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[5][6]

The gold-standard solution to this challenge is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as ¹³C,¹⁵N₂-Riboflavin, is chemically identical to the analyte but has a greater mass. It co-elutes chromatographically and experiences nearly identical ionization behavior and matrix effects as the endogenous analyte. By measuring the ratio of the analyte to the known concentration of the SIL-IS, precise and accurate quantification can be achieved, effectively nullifying variability from sample preparation and instrumental analysis.[1]

Principle of the Isotope Dilution Method

The methodology is based on isotope dilution mass spectrometry. A known quantity of ¹³C,¹⁵N₂-Riboflavin (Internal Standard, IS) is added to a plasma sample. Following a simple protein precipitation step to remove macromolecules, the sample is injected into the LC-MS/MS system. The analyte (Riboflavin) and the IS are separated from other matrix components chromatographically and detected by the mass spectrometer using Multiple Reaction Monitoring (MRM). Quantification is achieved by calculating the peak area ratio of the analyte to the IS and plotting this against a calibration curve prepared in a surrogate matrix.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample (Unknown Riboflavin) IS Add Known Amount of ¹³C,¹⁵N₂-Riboflavin (IS) Plasma->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant LC Chromatographic Separation Supernatant->LC MS Mass Spectrometry Detection (MRM) LC->MS Ratio Measure Peak Area Ratio (Analyte / IS) MS->Ratio CalCurve Calibration Curve (Analyte/IS Ratio vs. Conc.) Ratio->CalCurve Result Calculate Riboflavin Concentration CalCurve->Result

Caption: Isotope Dilution Workflow for Riboflavin Quantification.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Standards: Riboflavin (≥98% purity), ¹³C,¹⁵N₂-Riboflavin (≥98% purity, as IS).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade or Type 1).

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (≥99%), Zinc Sulfate (ACS grade), Bovine Serum Albumin (BSA), Phosphate-Buffered Saline (PBS).

  • Labware: Calibrated micropipettes, 1.5 mL microcentrifuge tubes, amber autosampler vials.

Causality Note: Riboflavin is highly sensitive to light and can degrade into lumichrome and lumiflavin.[3][7][8] All standard preparations and sample handling should be performed under dimmed light, and amber glassware or tubes should be used to prevent photodegradation and ensure accurate results.

Instrumentation
  • LC System: A UHPLC system capable of delivering reproducible gradients at flow rates between 0.3-0.5 mL/min (e.g., Agilent 1290, Waters ACQUITY).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Agilent 6460, Sciex QTRAP series).

Detailed Experimental Protocol

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Stock Solutions (1 mg/mL):

    • Prepare individual stock solutions of Riboflavin and ¹³C,¹⁵N₂-Riboflavin by dissolving the appropriate amount in a suitable solvent. While aqueous solutions are possible, solubility can be challenging. DMSO is an effective alternative for initial solubilization.[9] Store stock solutions in amber vials at -75°C.[10]

  • Working Solutions:

    • Prepare intermediate and working standard solutions by diluting the stock solutions with water or 50% methanol.[10]

    • Prepare an IS working solution (e.g., 250 ng/mL) in water.[2]

  • Surrogate Matrix (4% BSA in PBS):

    • Since riboflavin is an endogenous compound in plasma, a surrogate matrix is required to prepare calibrators. Dissolve BSA in PBS to a final concentration of 4% (w/v). This mimics the protein content of plasma without containing endogenous riboflavin.[2]

  • Calibration Curve Standards (0.5 - 50 ng/mL):

    • Serially dilute the Riboflavin working solution into the surrogate matrix to prepare calibration standards at concentrations such as 0.5, 1, 5, 10, 25, and 50 ng/mL.[1][11]

  • Quality Control (QC) Samples:

    • Prepare QC samples by spiking the Riboflavin working solution into a pool of blank human plasma at three concentration levels: Low (e.g., 1.5 ng/mL), Medium (e.g., 20 ng/mL), and High (e.g., 40 ng/mL). These are used to validate the method's performance in the actual biological matrix.

Sample Preparation: Protein Precipitation

This protocol details two effective protein precipitation methods. Method A (Acetonitrile) is rapid and widely used, while Method B (Zinc Sulfate) is also highly effective.[1][2][10]

G cluster_workflow Protein Precipitation Workflow start Start: 50-100 µL Plasma add_is Add IS Working Solution start->add_is vortex1 Vortex (5-10 sec) add_is->vortex1 add_ppt Add Precipitating Agent (ACN or ZnSO₄) vortex1->add_ppt vortex2 Vortex Vigorously (30 sec) add_ppt->vortex2 centrifuge Centrifuge (e.g., 10 min @ 4,000 xg) vortex2->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer inject Inject into LC-MS/MS System transfer->inject

Caption: General workflow for protein precipitation.

Method A: Acetonitrile Precipitation

  • Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.[2]

  • Add 50 µL of the IS working solution (e.g., 250 ng/mL).[2]

  • Vortex briefly for 5-10 seconds.

  • Add 200 µL of cold acetonitrile to precipitate proteins.[2]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 4,000 x g for 10 minutes to pellet the precipitated proteins.[2]

  • Carefully transfer 50 µL of the clear supernatant to an autosampler vial containing 100 µL of mobile phase B or water.[2]

  • Vortex the vial and inject it into the LC-MS/MS system.

Method B: Zinc Sulfate Precipitation

  • Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.[1][11]

  • Add 75 µL of the IS working solution.[1][11]

  • Vortex briefly.

  • Add 125 µL of 0.1 M Zinc Sulfate solution.[1][11]

  • Vortex vigorously, then let stand on ice for 15 minutes.[10]

  • Centrifuge at a high speed (e.g., 20,000 x g) for 10 minutes.[10]

  • Transfer the clear supernatant to an autosampler vial for analysis.

LC-MS/MS Instrumental Parameters

The following tables provide a validated starting point for the analysis. Optimization may be required depending on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
LC Column Poroshell 120 SB-Aq (100 x 2.1 mm, 2.7 µm)[1][11]Provides excellent peak shape and separation for polar compounds like riboflavin.
Mobile Phase A Water with 0.1% Formic Acid & 10 mM Ammonium Formate[2]Acidic modifier promotes positive ionization. Buffer helps maintain consistent retention.
Mobile Phase B Acetonitrile with 0.1% Formic Acid[2]Standard organic mobile phase for reversed-phase and HILIC chromatography.
Flow Rate 0.35 mL/min[1]Appropriate for a 2.1 mm ID column, ensuring efficient separation.
Gradient Example: 95% A (0-0.5 min), linear to 5% A (0.5-1.5 min), hold at 5% A (1.5-2.0 min), return to 95% A (2.1 min), re-equilibrate.A rapid gradient allows for a short run time (< 3 minutes), suitable for high-throughput.[1]
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 - 10 µLDependent on system sensitivity; start with a lower volume to avoid detector saturation.

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition: Riboflavin 377.1 → 243.1 m/z[2]
MRM Transition: ¹³C,¹⁵N₂-Riboflavin (IS) 383.1 → 248.8 m/z[2]
Collision Energy (CE) ~25 V (Optimize for your instrument)[2]
Dwell Time 100 ms
Gas Temp 300 - 350 °C
Gas Flow 8 - 12 L/min

Method Validation and Performance

A full method validation should be conducted according to regulatory guidelines from bodies like the FDA or EMA.[2][12] The following performance characteristics are expected.

Table 3: Typical Method Validation Results

ParameterAcceptance CriteriaTypical Result
Linearity Range Consistent, reproducible standard curve0.5 - 50.0 ng/mL[1]
Correlation Coeff. (r²) ≥ 0.99> 0.999
Intra-day Precision (%RSD) < 15% (< 20% at LLOQ)< 10%[1]
Inter-day Precision (%RSD) < 15% (< 20% at LLOQ)< 11%[1][11]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)89 - 120%[10]
Recovery Consistent and reproducible90 - 100%[1]
Matrix Effect Minimal and compensated by IS-

Trustworthiness and Self-Validation: The use of a stable isotope-labeled internal standard is the cornerstone of this protocol's trustworthiness. Any loss of analyte during the multi-step sample preparation or fluctuations in MS signal due to matrix effects will be mirrored by the IS. This consistent analyte-to-IS ratio ensures that the final calculated concentration remains accurate and robust, making the system inherently self-validating on a per-sample basis.

Conclusion

This application note provides a comprehensive, step-by-step protocol for the accurate and precise quantification of riboflavin in human plasma. By combining a simple and effective protein precipitation with a rapid LC-MS/MS analysis using an isotope dilution strategy, this method is suitable for high-throughput screening in clinical diagnostics, nutritional assessment, and pharmacokinetic studies. The protocol is grounded in established scientific literature and follows best practices for bioanalytical method validation.

References

  • Romanelli, M. F., et al. (2019). Isotope dilution method for determination of vitamin B2 in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1112, 59-64. Available at: [Link]

  • Kim, H., et al. (2019). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Riboflavin in Beagle Dog Plasma for Pharmacokinetic Studies. Journal of Analytical Science and Technology, 10(1), 1-8. Available at: [Link]

  • Shimadzu Corporation. (2023). Quantitative analysis of vitamin B complex in Dietary supplement powder by LC-MS/MS AOAC 2023 W031. Available at: [Link]

  • Agilent Technologies. (2021). Simultaneous Detection and Quantitation of 14 Water-Soluble Vitamins in Supplement by LC/MS/MS Triple-Quadrupole. Available at: [Link]

  • Kozlíková, J., et al. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PLOS ONE, 17(7), e0271444. Available at: [Link]

  • Waters Corporation. (n.d.). Enhancing the LC-MS/MS Analysis of B-group Vitamins with MaxPeak High Performance Surfaces Technology. Available at: [Link]

  • Gul, W., et al. (2014). Methods of Analysis of Riboflavin (Vitamin B2): A Review. Journal of Pharmacy and Pharmaceutical Sciences, 2(2), 10-21. Available at: [Link]

  • ResearchGate. (2019). Isotope dilution method for determination of vitamin B2 in human plasma using liquid chromatography–tandem mass spectrometry. Available at: [Link]

  • PLOS. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. Available at: [Link]

  • Zhang, G., et al. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 6, 37795. Available at: [Link]

  • Bioanalysis Zone. (2016). Importance of matrix effects in LC–MS/MS bioanalysis. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2025). A review of novel analytical methods for the determination of Vitamin B2 (Riboflavin). Available at: [Link]

  • Remeš, K. F., et al. (2020). Spectroscopic Characterization of the Photolysis of Riboflavin (Vitamin B2) via Time-Resolved Mass Spectrometry and IRMPD Spectroscopy. The Journal of Physical Chemistry B, 124(30), 6529-6538. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Available at: [Link]

Sources

Application Note: A Robust HPLC-MS/MS Method for the Quantification of Vitamin B2 (Riboflavin) in Diverse Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of Vitamin B2, also known as riboflavin, in a variety of food matrices. The protocol details an efficient sample preparation procedure involving acid hydrolysis and protein precipitation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is designed for researchers, food scientists, and quality control analysts requiring a reliable and high-throughput approach for the determination of riboflavin in complex samples such as dairy products, cereals, and fortified foods.

Introduction

Vitamin B2, or riboflavin, is a water-soluble vitamin crucial for a wide range of metabolic processes in the human body. It is a precursor to the coenzymes flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which are essential for cellular respiration, fatty acid oxidation, and the metabolism of carbohydrates and proteins[1][2]. Due to its vital role in human health, the accurate quantification of riboflavin in food products is of significant importance for nutritional labeling, quality control of fortified foods, and dietary assessment studies.

Traditional methods for riboflavin analysis, such as microbiological assays and fluorometric methods, can be susceptible to interference from the sample matrix and may lack the specificity required for complex food samples[3]. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or UV detection offers improved separation and sensitivity. However, the complexity of food matrices often necessitates a more selective and sensitive detection technique. The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for vitamin analysis, offering unparalleled specificity and sensitivity by monitoring specific precursor-to-product ion transitions[3]. This application note provides a detailed protocol for a robust and reliable HPLC-MS/MS method for the determination of riboflavin in various food matrices.

Principle of the Method

The developed method involves an initial sample preparation step to extract riboflavin from the food matrix and remove interfering substances. This is achieved through a combination of acid hydrolysis to liberate bound riboflavin and protein precipitation to remove larger molecules. An isotopically labeled internal standard (¹³C₄,¹⁵N₂-Riboflavin) is added at the beginning of the sample preparation to ensure accurate quantification by correcting for any analyte loss during the process and compensating for matrix effects.

Following extraction, the sample is subjected to reversed-phase HPLC for the separation of riboflavin from other sample components. The eluent from the HPLC system is then introduced into a triple quadrupole mass spectrometer. The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, and riboflavin is quantified using Multiple Reaction Monitoring (MRM). The specific precursor ion for riboflavin ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method minimizes interferences and allows for accurate quantification even at low concentrations.

Materials and Reagents

  • Solvents: HPLC-grade methanol, acetonitrile, and water; formic acid (LC-MS grade).

  • Standards: Riboflavin certified reference material, ¹³C₄,¹⁵N₂-Riboflavin internal standard.

  • Reagents: Hydrochloric acid (HCl), trichloroacetic acid (TCA), ammonium formate.

  • Sample Preparation: Centrifuge tubes, volumetric flasks, pipettes, syringe filters (0.22 µm).

Detailed Experimental Protocol

Standard Solution Preparation
  • Riboflavin Stock Solution (100 µg/mL): Accurately weigh 10 mg of riboflavin standard and dissolve in 100 mL of a 50:50 methanol:water solution. This solution should be stored at -20°C in the dark.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of ¹³C₄,¹⁵N₂-Riboflavin in a similar manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

Sample Preparation

The following is a general procedure that can be adapted for various food matrices.

  • Homogenization: Homogenize a representative portion of the food sample. For solid samples, a blender or food processor can be used.

  • Weighing and Spiking: Accurately weigh approximately 1-2 g of the homogenized sample into a 50 mL centrifuge tube. Spike the sample with a known amount of the internal standard working solution.

  • Acid Hydrolysis: Add 10 mL of 0.1 M HCl to the sample. Vortex thoroughly and incubate in a water bath at 80°C for 30 minutes to release bound riboflavin.

  • Protein Precipitation: Allow the sample to cool to room temperature. Add 10 mL of 10% trichloroacetic acid to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.

  • Extraction: Carefully collect the supernatant and transfer it to a clean tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

G cluster_prep Sample Preparation Workflow Homogenize Sample Homogenize Sample Weigh & Spike IS Weigh & Spike IS Homogenize Sample->Weigh & Spike IS Acid Hydrolysis Acid Hydrolysis Weigh & Spike IS->Acid Hydrolysis Protein Precipitation Protein Precipitation Acid Hydrolysis->Protein Precipitation Centrifuge Centrifuge Protein Precipitation->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Filter Filter Collect Supernatant->Filter HPLC-MS/MS Analysis HPLC-MS/MS Analysis Filter->HPLC-MS/MS Analysis

Caption: Workflow for the extraction of Vitamin B2 from food matrices.

HPLC-MS/MS Analysis

The analysis is performed using a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: HPLC Parameters

ParameterValue
Column C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B in 5 min, hold for 2 min, return to 5% B in 0.1 min, hold for 2.9 min

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Table 3: MRM Transitions for Riboflavin and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Riboflavin (Quantifier) 377.1243.122100
Riboflavin (Qualifier) 377.1257.120100
¹³C₄,¹⁵N₂-Riboflavin (IS) 383.1248.822100

Note: MS parameters may require optimization for different instrument models.

Method Validation

The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ) in various food matrices.

  • Linearity: The calibration curve was linear over the range of 1-500 ng/mL with a correlation coefficient (r²) of >0.99.

  • Precision: The intra-day and inter-day precision were evaluated by analyzing spiked samples at three concentration levels. The relative standard deviation (RSD) was typically below 10% for all matrices.

  • Accuracy: The accuracy was assessed through spike and recovery experiments in different food matrices (milk, cereal, infant formula). Recoveries were consistently within the range of 90-110%.[4]

  • Limit of Quantification (LOQ): The LOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy, and was found to be 1 ng/mL in the prepared sample. The detection limit for riboflavin in food is approximately 0.45 mg/kg.[5]

Results and Discussion

This HPLC-MS/MS method provides excellent selectivity and sensitivity for the quantification of riboflavin in complex food matrices. The use of an isotopically labeled internal standard effectively compensates for matrix effects and variations in sample preparation, leading to high accuracy and precision. The chromatographic conditions allow for a rapid analysis time, making the method suitable for high-throughput screening.

The choice of MRM transitions is critical for the specificity of the method. The transition of m/z 377.1 → 243.1 for riboflavin is highly specific and corresponds to the fragmentation of the ribityl side chain.[1][6] A second, qualifier transition is monitored to provide an additional layer of confirmation.

G cluster_ms Tandem Mass Spectrometry (MS/MS) Principle Precursor Ion (Riboflavin) Riboflavin [M+H]⁺ m/z 377.1 Collision Cell Fragmentation (Collision Induced Dissociation) Precursor Ion (Riboflavin)->Collision Cell Q1 Selection Product Ion Specific Fragment m/z 243.1 Collision Cell->Product Ion Q3 Detection

Caption: MRM principle for the selective detection of Riboflavin.

Conclusion

The HPLC-MS/MS method detailed in this application note is a robust, sensitive, and specific tool for the quantification of Vitamin B2 in a diverse range of food matrices. The protocol has been thoroughly described, from sample preparation to instrumental analysis, and has demonstrated excellent performance characteristics in terms of linearity, precision, and accuracy. This method is well-suited for routine analysis in quality control laboratories and for research applications in the fields of nutrition and food science.

References

  • Liquid Chromatography-Tandem Mass Spectrometry Analysis of Riboflavin in Beagle Dog Plasma for Pharmacokinetic Studies. (n.d.). Retrieved from [Link]

  • Vitamin B2 detection by mass spectrometry. (n.d.). Google Patents.
  • HPLC Determination of Riboflavin in Fortified Foods. (n.d.). ResearchGate. Retrieved from [Link]

  • Isotope dilution method for determination of vitamin B2 in human plasma using liquid chromatography–tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Enhancing the LC-MS/MS Analysis of B-group Vitamins with MaxPeak High Performance Surfaces Technology. (n.d.). Waters. Retrieved from [Link]

  • A review of novel analytical methods for the determination of Vitamin B2 (Riboflavin). (n.d.). Retrieved from [Link]

  • Methods of Analysis of Riboflavin (Vitamin B2): A Review. (n.d.). SciSpace. Retrieved from [Link]

  • Application of UPLC-MS/MS Method for Analyzing B-vitamins in Human Milk. (2015). Biomedical and Environmental Sciences, 28(10), 738-750. [Link]

Sources

Application Notes & Protocols: High-Precision Quantification of Riboflavin in Clinical Samples Using Riboflavin-13C,15N2 and Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Accurate Riboflavin Measurement in Clinical Diagnostics

Riboflavin, or Vitamin B2, is an essential micronutrient that serves as a precursor to the coenzymes flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN).[1][2] These flavocoenzymes are critical for a multitude of metabolic pathways, including energy production, cellular respiration, and the metabolism of fats, carbohydrates, and proteins.[1][2] Riboflavin deficiency, or ariboflavinosis, can lead to a range of clinical manifestations, from mucocutaneous lesions to anemia and neurological abnormalities.[3][4][5] Consequently, the accurate and precise measurement of riboflavin status is paramount for diagnosing deficiencies, monitoring supplementation, and in various research and drug development contexts.

Traditional methods for vitamin analysis can be susceptible to matrix effects and variability in sample preparation, leading to inaccuracies.[6] Isotope dilution mass spectrometry (ID-MS) has emerged as the gold standard for the quantitative analysis of small molecules in complex biological matrices.[7][8][9] This approach relies on the use of a stable, isotopically labeled internal standard that is chemically identical to the analyte of interest.[6][10] Riboflavin-13C,15N2, a stable isotope-labeled form of riboflavin, serves as an ideal internal standard for the quantification of endogenous riboflavin.[1][7][11] Its use in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides unparalleled specificity, accuracy, and precision.[8][10][12][13][14]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound for the high-precision quantification of riboflavin in clinical samples. We will delve into the underlying scientific principles, provide detailed, field-proven protocols, and offer insights into method validation and data interpretation, all grounded in authoritative scientific literature.

Scientific Principles: The Power of Isotope Dilution Mass Spectrometry

The core principle of isotope dilution mass spectrometry is the addition of a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the earliest stage of analysis.[6][15] This "internal standard" is chemically identical to the endogenous riboflavin, meaning it behaves identically during sample extraction, purification, and chromatographic separation. However, due to the incorporation of heavy isotopes (¹³C and ¹⁵N), it has a different mass-to-charge ratio (m/z) that is readily distinguishable by the mass spectrometer.

By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard, we can accurately calculate the concentration of the endogenous analyte. This ratiometric measurement inherently corrects for any analyte loss during sample processing and any variations in instrument response, a significant advantage over external calibration methods.[6][10]

Why this compound is the Optimal Internal Standard:

  • Co-elution: It co-elutes chromatographically with the unlabeled riboflavin, ensuring that both experience the same matrix effects and ionization suppression or enhancement.[15]

  • Identical Extraction Recovery: Its chemical identity ensures that it is extracted from the sample matrix with the same efficiency as the endogenous riboflavin.[6]

  • Mass Difference: The mass difference between this compound and native riboflavin is sufficient to prevent isotopic crosstalk and allow for clear differentiation by the mass spectrometer.[16]

  • Stability: The use of stable isotopes ensures that the internal standard does not undergo radioactive decay.

The following diagram illustrates the fundamental principle of isotope dilution mass spectrometry.

Isotope_Dilution_Principle Principle of Isotope Dilution Mass Spectrometry cluster_sample Biological Sample cluster_is Internal Standard cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Patient Plasma (Unknown amount of Riboflavin) Mix Spike IS into Sample Sample->Mix IS This compound (Known amount) IS->Mix Extract Protein Precipitation & Extraction Mix->Extract LC Chromatographic Separation Extract->LC MS Mass Spectrometry Detection LC->MS Ratio Measure Peak Area Ratio (Riboflavin / this compound) MS->Ratio Calculate Calculate Riboflavin Concentration Ratio->Calculate

Caption: Workflow of Isotope Dilution Mass Spectrometry.

Detailed Application Protocols

Materials and Reagents
Item Specification Supplier Example
Stable Isotope Internal Standard Riboflavin-13C4,15N2 (Purity ≥97%)Cambridge Isotope Laboratories, Inc.
Analyte Standard Riboflavin (USP Reference Standard)Sigma-Aldrich
Solvents Acetonitrile, Methanol (LC-MS Grade)Fisher Scientific
Acids Formic Acid (LC-MS Grade)Thermo Fisher Scientific
Salts Ammonium Formate (LC-MS Grade), Zinc SulfateSigma-Aldrich
Water Deionized Water (≥18.2 MΩ·cm)Milli-Q® system
Biological Matrix Human Plasma (K2EDTA)Sourced ethically
Labware Polypropylene microcentrifuge tubes, vialsEppendorf, Waters
Instrumentation UHPLC system coupled to a triple quadrupole mass spectrometerAgilent, Sciex, Waters, Thermo
Software Instrument control and data analysis softwareSupplied with mass spectrometer
Preparation of Standards and Quality Controls

Causality behind the choices: Stock solutions are prepared in a non-aqueous solvent like methanol to ensure stability. Working solutions are diluted in a composition that mimics the final sample extract to ensure consistency. A surrogate matrix (e.g., 4% bovine serum albumin in PBS) is recommended for calibration curves as riboflavin is an endogenous compound.[1]

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of Riboflavin and this compound into separate volumetric flasks.

    • Dissolve in methanol to the final volume. Store at -20°C, protected from light.[17]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Riboflavin by serial dilution of the primary stock solution with 50:50 methanol:water. These will be used to spike the surrogate matrix for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 methanol:water.

  • Calibration Curve and Quality Control (QC) Samples:

    • Spike the surrogate matrix with the appropriate working standard solutions to create a calibration curve (e.g., 0.5 - 50 ng/mL).[8]

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation Protocol (Human Plasma)

Causality behind the choices: Protein precipitation is a crucial step to remove high molecular weight substances that can interfere with the analysis and damage the LC-MS system.[1] Zinc sulfate is an effective protein precipitating agent for riboflavin analysis.[8][9] Acetonitrile is also a common choice for protein precipitation.[1] The internal standard is added at the very beginning to account for any variability in the subsequent steps.

  • Sample Thawing: Thaw plasma samples on ice, protected from light.[17]

  • Aliquoting: Aliquot 100 µL of plasma, calibrator, or QC sample into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 75 µL of the this compound working solution (100 ng/mL) to each tube. Vortex briefly.

  • Protein Precipitation: Add 125 µL of 0.1 M zinc sulfate solution.[8][9] Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C.[17]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

The following diagram outlines the experimental workflow.

Experimental_Workflow Detailed Experimental Workflow for Riboflavin Quantification cluster_prep Sample Preparation Steps cluster_lcms LC-MS/MS Parameters cluster_data Data Analysis Steps Start Start Sample_Prep Sample Preparation Start->Sample_Prep Aliquot Aliquot 100 µL Plasma/ Calibrator/QC LC_MS_Analysis LC-MS/MS Analysis Inject Inject Sample onto UHPLC System Data_Processing Data Processing & Quantification Integrate Integrate Peak Areas End End Spike_IS Spike with 75 µL This compound Aliquot->Spike_IS Precipitate Add 125 µL 0.1 M ZnSO4 & Vortex Spike_IS->Precipitate Centrifuge Centrifuge at 10,000 x g Precipitate->Centrifuge Transfer Transfer Supernatant to Vial Centrifuge->Transfer Transfer->LC_MS_Analysis Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Detect->Data_Processing Ratio_Calc Calculate Analyte/IS Ratio Integrate->Ratio_Calc Cal_Curve Generate Calibration Curve Ratio_Calc->Cal_Curve Quantify Quantify Sample Concentrations Cal_Curve->Quantify Quantify->End

Caption: Step-by-step experimental workflow.

LC-MS/MS Instrumental Parameters

Causality behind the choices: A C18 or similar reversed-phase column is suitable for retaining and separating the moderately polar riboflavin molecule. A gradient elution with a mobile phase containing an acid (formic acid) and a buffer salt (ammonium formate) is used to achieve good peak shape and efficient ionization in positive electrospray mode.[18] Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[1]

Parameter Condition
LC System Agilent 1290 UHPLC or equivalent[8]
Column Poroshell 120 SB-Aq (100 mm × 2.1 mm, 2.7 µm) or equivalent[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 350 µL/min[8]
Gradient Optimized for separation (e.g., start at 5% B, ramp to 95% B)
Injection Volume 5-10 µL
Column Temperature 30-40 °C
MS System Agilent 6460C Triple Quadrupole or equivalent[8]
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See table below

Table of MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Riboflavin377.1243.1Optimized (e.g., 20)
Riboflavin-13C4,15N2383.1248.8Optimized (e.g., 20)
Note: The specific m/z values and collision energies may vary slightly depending on the specific isotopologue of the internal standard and the mass spectrometer used. The transition for this compound is based on a +6 Da mass shift.[1][7]

Method Validation: Ensuring a Self-Validating System

A robust clinical diagnostic assay must be thoroughly validated to ensure its performance characteristics are well-defined and suitable for its intended purpose.[19] The validation should be conducted in accordance with guidelines from regulatory bodies such as the FDA and the principles outlined by the International Council for Harmonisation (ICH).[20][21][22]

Key Validation Parameters:

Parameter Description Acceptance Criteria (Typical)
Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99.
Accuracy (Bias) The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at LLOQ).[10]
Precision (Repeatability & Intermediate) The degree of agreement among individual test results when the procedure is applied repeatedly.Coefficient of variation (CV) ≤15% (≤20% at LLOQ).[10]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio ≥ 3.
Lower Limit of Quantification (LLOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; accuracy and precision within acceptance criteria.[10]
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Assessed by comparing the response of the analyte in post-extraction spiked matrix to the response in a neat solution.
Recovery The efficiency of the extraction procedure.Consistent, precise, and reproducible.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration remains within ±15% of the baseline value.

Troubleshooting

Problem Potential Cause Solution
Poor Peak Shape Inappropriate mobile phase pH; Column degradation; Sample solvent mismatch.Adjust mobile phase pH; Replace column; Ensure final sample solvent is similar to the initial mobile phase composition.
Low Signal Intensity Ion source contamination; Poor ionization efficiency; Analyte degradation.Clean the ion source; Optimize MS parameters (e.g., voltages); Protect samples from light and heat.
High Variability in Results Inconsistent sample preparation; Pipetting errors; Matrix effects.Ensure consistent vortexing and centrifugation; Calibrate pipettes; Evaluate and minimize matrix effects.
No Internal Standard Signal IS solution not added; IS degradation.Double-check the protocol; Prepare fresh IS working solutions.

Conclusion

The use of this compound as an internal standard in isotope dilution LC-MS/MS assays represents the pinnacle of analytical rigor for the quantification of riboflavin in clinical diagnostics. This methodology provides the accuracy, precision, and specificity required for reliable clinical decision-making and robust research outcomes. The protocols and principles outlined in this document offer a comprehensive framework for the successful implementation and validation of this powerful analytical technique.

References

  • ResearchGate. Determination of riboflavin by high-performance liquid chromatography with riboflavin-depleted urine as calibration and control matrix | Request PDF. [Link]

  • Romanelli, M. E. R., et al. "Isotope dilution method for determination of vitamin B2 in human plasma using liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, vol. 1114-1115, 2019, pp. 118-123. [Link]

  • ResearchGate. "Stable Labeled Isotopes as Internal Standards: A Critical Review". [Link]

  • Cleveland Clinic. 4 Health Benefits of Riboflavin (Vitamin B2). [Link]

  • Al-Dahhan, J., et al. "Detection and Assay of Vitamin B-2 (Riboflavin) in Alkaline Borate Buffer with UV/Visible Spectrophotometry." Cureus, vol. 11, no. 1, 2019, e3942. [Link]

  • Quest Diagnostics. Vitamin B2 (Riboflavin). [Link]

  • Kim, H., et al. "Liquid Chromatography-Tandem Mass Spectrometry Analysis of Riboflavin in Beagle Dog Plasma for Pharmacokinetic Studies." Journal of Analytical Science and Technology, vol. 10, no. 1, 2019, p. 23. [Link]

  • ResearchGate. (PDF) Significance of riboflavin (Vitamin-B2) for health. [Link]

  • Abbas, S. H., et al. "“METHODS OF ANALYSIS OF RIBOFLAVIN” REVIEW ARTICLE." International Journal of Pharmaceutical Sciences and Research, vol. 5, no. 10, 2014, pp. 4165-4177. [Link]

  • SciSpace. Methods of Analysis of Riboflavin (Vitamin B2): A Review. [Link]

  • Eagle Biosciences. Vitamin B2 (Riboflavin) HPLC Assay. [Link]

  • World Journal of Advanced Research and Reviews. A review of novel analytical methods for the determination of Vitamin B2 (Riboflavin). [Link]

  • Husáková, L., et al. "Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood." PLoS One, vol. 17, no. 7, 2022, e0271433. [Link]

  • ResearchGate. Isotope dilution method for determination of vitamin B2 in human plasma using liquid chromatography–tandem mass spectrometry | Request PDF. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • National Institutes of Health Office of Dietary Supplements. Riboflavin - Health Professional Fact Sheet. [Link]

  • Google Patents.
  • LabLeaders. Mass spectrometry in clinical diagnostics. [Link]

  • Pentieva, K. Riboflavin - Principles of Nutritional Assessment. [Link]

  • Wang, G., et al. "A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis." Journal of Chromatography B, vol. 903, 2012, pp. 102-108. [Link]

  • Eurachem. Validation in Clinical chemistry. [Link]

  • Harvard T.H. Chan School of Public Health. Riboflavin – Vitamin B2. [Link]

  • Revuelta, J. L., et al. "Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview." Journal of Fungi, vol. 6, no. 4, 2020, p. 254. [Link]

  • Li, A., et al. "Applications of Mass Spectrometry for Clinical Diagnostics: The Influence of Turnaround Time." Annual Review of Analytical Chemistry, vol. 14, 2021, pp. 353-375. [Link]

  • Mayo Clinic. Riboflavin (oral route). [Link]

  • ACS Omega. Empowering Clinical Diagnostics with Mass Spectrometry. [Link]

  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

  • Waters. Enhancing the LC-MS/MS Analysis of B-group Vitamins with MaxPeak High Performance Surfaces Technology. [Link]

  • Shabir, G. A. "Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry." Journal of Validation Technology, vol. 9, no. 4, 2003, pp. 314-327. [Link]

  • PubChem. Process for the purification of riboflavin - Patent US-7670800-B2. [Link]

  • Google Patents. US10571455B2 - Vitamin B2 detection by mass spectrometry.
  • Al-Zahrani, M. A., et al. "Mass spectrometry in clinical laboratory: applications and future prospects." Journal of Taibah University Medical Sciences, vol. 19, no. 1, 2024, pp. 1-10. [Link]

  • Clinical Laboratory Science. Eight Steps to Method Validation in a Clinical Diagnostic Laboratory. [Link]

  • Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

  • MDPI. Mass Spectrometry Advancements and Applications for Biomarker Discovery, Diagnostic Innovations, and Personalized Medicine. [Link]

  • European Patent Office. PROCESS FOR THE PURIFICATION OF RIBOFLAVIN - Patent 1670799. [Link]

  • Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • Agilent. Improving Peak Shape and Recovery in LC Studies of Phosphated Vitamin B2. [Link]

Sources

Application Note: Targeted MRM Quantitation of Riboflavin using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring a robust, validated protocol for the quantification of Riboflavin (Vitamin B2) using LC-MS/MS. It addresses the specific use of stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects, a critical requirement in bioanalysis.

Abstract

Precise quantification of Riboflavin (Vitamin B2) in complex biological matrices (plasma, urine, cell culture) is often compromised by ion suppression and significant matrix interference. This guide details a high-sensitivity Multiple Reaction Monitoring (MRM) protocol utilizing Riboflavin-13C,15N2 (specifically the commercially dominant [13C4, 15N2] isotopologue) as an internal standard. We provide optimized transition parameters, a self-validating extraction workflow, and mechanistic insights into the fragmentation pathways governing detection.

Introduction & Scientific Rationale

Riboflavin (C17H20N4O6) is a water-soluble vitamin and precursor to FMN and FAD.[1] While fluorescence detection is traditional, it lacks the specificity required for pharmacokinetic studies in complex media. LC-MS/MS offers superior selectivity but suffers from matrix effects—alterations in ionization efficiency caused by co-eluting compounds.

Why Stable Isotope Labeling? Using a structural analog (e.g., different vitamin) as an internal standard fails to correct for specific ionization suppression at the exact retention time of Riboflavin. A stable isotope-labeled standard (SIL-IS) such as Riboflavin-[13C, 15N] co-elutes with the analyte, experiencing the exact same matrix effects and extraction losses, thereby providing a self-correcting quantitation system.

The "13C, 15N2" Nomenclature Clarification

Critical Note: In the commercial reagent market, the designation "this compound" is frequently used as a shorthand for Riboflavin-[13C4, 15N2] , which contains four 13C atoms and two 15N atoms, resulting in a +6 Da mass shift .

  • Literal Interpretation (+3 Da): One 13C, two 15N.[1][2][3][4]

  • Standard Commercial Product (+6 Da): Four 13C, two 15N (e.g., Sigma, CIL, Alsachim).

This protocol focuses on the industry-standard +6 Da variant (Riboflavin-13C4, 15N2) but provides calculation logic for the +3 Da variant if custom-synthesized.

Compound Properties & Fragmentation Mechanism

Understanding the fragmentation is essential for troubleshooting. In ESI positive mode, Riboflavin forms a protonated molecule


. Upon collision-induced dissociation (CID), the primary fragmentation pathway involves the cleavage of the ribityl side chain to form Lumichrome .
  • Precursor (Native): m/z 377.1

  • Primary Product (Lumichrome): m/z 243.1 (Loss of C5H10O4 side chain).

  • Isotope Tracking: The stable isotopes (13C and 15N) are typically incorporated into the isoalloxazine ring system. Therefore, the heavy labels are retained in the Lumichrome fragment, preserving the mass shift in the product ion.

Fragmentation Pathway Diagram

RiboflavinFragmentation Ribo Riboflavin [M+H]+ m/z 377.1 (Native) m/z 383.1 (SIL-IS +6) Collision Collision Cell (CID Energy) Ribo->Collision Lumi Lumichrome Fragment (Isoalloxazine Ring) m/z 243.1 (Native) m/z 249.1 (SIL-IS +6) Collision->Lumi Primary Transition SideChain Ribityl Side Chain (Neutral Loss) -134 Da Collision->SideChain

Caption: Mechanistic fragmentation of Riboflavin showing the retention of ring-based isotopes in the Lumichrome fragment.

MRM Transition Parameters

These parameters are optimized for a generic Triple Quadrupole (QqQ) system (e.g., Agilent 6400 series, Sciex QTRAP, Waters Xevo).

Table 1: Optimized MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCE (V)Dwell (ms)
Riboflavin (Native) 377.1 243.1 Quantifier 25 50
Riboflavin (Native)377.1198.1Qualifier4050
Riboflavin-13C4, 15N2 (IS +6)383.1 249.1 Quantifier 25 50
Riboflavin-13C4, 15N2 (IS +6)383.1204.1Qualifier4050
Riboflavin-13C, 15N2 (Custom +3)380.1246.1Quantifier2550

Note on Collision Energy (CE): Values are starting points. Optimize by ramping CE ±5V. The transition to m/z 198.1 (secondary ring fragmentation) requires higher energy.

Experimental Protocol

Reagents & Materials
  • Standards: Riboflavin (Native) and Riboflavin-[13C4, 15N2] (IS).[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.[1]

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm) or HILIC (if retention is poor on C18).

Stock Solution Preparation (CRITICAL STEP)

Expert Insight: Riboflavin is extremely photosensitive . It degrades to Lumichrome and Lumiflavin under UV/visible light.

  • Environment: Perform all weighing and dissolution in a darkened room or under yellow safety light. Use amber glassware wrapped in aluminum foil.

  • Solubility: Riboflavin is poorly soluble in pure water.

    • Dissolution Solvent: 5 mM Potassium Hydroxide (aq) or 1% Acetic Acid in Water (warm slightly to 40°C if needed).

    • Stock Conc: 1 mg/mL.

  • Storage: -20°C in aliquots. Stable for 1 month if protected from light.

Sample Preparation (Protein Precipitation)

This "Crash" method is robust for plasma/serum.

  • Aliquot: Transfer 50 µL of sample (Plasma/Serum) to a 1.5 mL amber tube.

  • IS Addition: Add 10 µL of Internal Standard Working Solution (e.g., 500 ng/mL in MeOH). Vortex 10s.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Why Acid? Riboflavin is stable in acidic conditions; alkaline conditions promote photodegradation.

  • Extraction: Vortex vigorously for 1 min.

  • Separation: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial. Dilute with 100 µL of Water (to match initial mobile phase strength).

LC-MS/MS Conditions
  • System: UHPLC coupled to QqQ MS.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Load
0.5 5 Hold
3.0 95 Elute
4.0 95 Wash
4.1 5 Re-equilibrate

| 6.0 | 5 | End |

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation (Amber Light) cluster_analysis LC-MS/MS Analysis Sample Biological Sample (50 µL) IS Add IS (this compound) Corrects Matrix Effects Sample->IS Crash Protein Precipitation (ACN + 0.1% FA) IS->Crash Spin Centrifuge 14,000g, 10 min Crash->Spin Inject Inject Supernatant (Diluted 1:1 with H2O) Spin->Inject Sep UHPLC Separation (C18 Column) Inject->Sep Detect QqQ Detection (MRM Mode) Sep->Detect

Caption: Step-by-step extraction and analysis workflow emphasizing light protection and IS integration.

Validation & Troubleshooting

Self-Validating Checks (Trustworthiness)
  • IS Response Consistency: Monitor the peak area of the Internal Standard across all samples. A variation >15% indicates inconsistent extraction or severe matrix effects (ion suppression).

  • Retention Time Match: The Native Riboflavin and SIL-IS must elute at the exact same retention time (typically within ±0.02 min).

  • Ion Ratio: The ratio of Quantifier (243.1) to Qualifier (198.1) should remain constant (±20%) across the calibration range.

Common Issues
  • Peak Tailing: Riboflavin contains amine groups that can interact with silanols. Ensure the column is end-capped and use Ammonium Formate to buffer the mobile phase.

  • Low Sensitivity: Check source temperature. Riboflavin is thermally stable, but excessive heat (>500°C) can sometimes degrade signal in older sources. Optimum is usually 350-400°C.

  • Ghost Peaks: If you see Riboflavin in blank samples, check for carryover. Wash the needle with 50:50 MeOH:Water + 0.1% FA.

References

  • BenchChem. A Comparative Guide to Riboflavin Analysis: Method Validation Utilizing an Isotope-Labeled Internal Standard. (Accessed 2026).[5] Link

  • Sigma-Aldrich. Riboflavin-(dioxopyrimidine-13C4,15N2) Product Specification.[1][2][6] (Accessed 2026).[5] Link

  • Hampel, D. et al. (2012).[5] Ultra-performance liquid chromatography tandem mass-spectrometry (UPLC-MS/MS) for the rapid, simultaneous analysis of thiamin, riboflavin, flavin adenine dinucleotide, nicotinamide and pyridoxal in human milk.[5] Journal of Chromatography B. Link[5]

  • Pinto, J. & Rivlin, R. (2013).[1] Riboflavin (Vitamin B2).[2][3][7][8][9][10][11][12] Handbook of Vitamins, 5th ed., CRC Press.[1]

Sources

quantifying intracellular Riboflavin using 13C,15N2 labeling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Profiling of Intracellular Riboflavin via Stable Isotope Dilution LC-MS/MS

Executive Summary

This guide details a robust protocol for the absolute quantification of intracellular Riboflavin (Vitamin B2) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method relies on Stable Isotope Dilution (SID) using ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-Riboflavin as an Internal Standard (IS).

Unlike external calibration methods, which often fail in cell lysate analysis due to ion suppression (matrix effects), this SID approach ensures that the analyte and the internal standard experience identical extraction losses and ionization variations. This protocol is optimized for mammalian cell culture but is adaptable to bacterial or tissue samples.

Scientific Foundation & Challenges

The Challenge: Matrix Effects & Photodegradation

Quantifying intracellular riboflavin presents two distinct challenges:

  • Photolability: Riboflavin is extremely sensitive to UV and blue light (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     nm). Under illumination, the ribityl side chain cleaves, converting Riboflavin (MW 376) into Lumichrome  (MW 242) in neutral/acidic conditions or Lumiflavin  in basic conditions.
    
  • Ion Suppression: Cell lysates are rich in phospholipids and salts that compete for charge in the Electrospray Ionization (ESI) source. This causes "ion suppression," where the signal for riboflavin is artificially dampened.

The Solution: Stable Isotope Dilution (SID)

By spiking the sample with a heavy isotopologue (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-Riboflavin) before extraction, we create a self-correcting system. The heavy standard co-elutes with endogenous riboflavin and undergoes the same suppression. Therefore, the ratio  of the analyte area to the IS area remains constant, regardless of matrix interference.

Mechanism of Matrix Compensation:

MatrixEffect cluster_0 ESI Source (High Matrix) cluster_1 Mass Analyzer Endogenous Endogenous Riboflavin Signal_Endo Signal Suppressed (e.g. 50%) Endogenous->Signal_Endo Detection InternalStd 13C,15N2 Standard Signal_IS Signal Suppressed (e.g. 50%) InternalStd->Signal_IS Detection Lipids Matrix (Lipids) Lipids->Endogenous Competes for Charge Lipids->InternalStd Competes for Charge Result Ratio Remains CONSTANT Signal_Endo->Result Signal_IS->Result

Figure 1: Mechanism of Matrix Compensation. Even if the absolute signal is suppressed by lipids, the ratio between the analyte and the co-eluting internal standard remains unaffected.

Materials & Reagents

Standards
  • Analyte: Riboflavin (Sigma-Aldrich/Merck).

  • Internal Standard (IS): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Riboflavin (Commonly available heavy standard).
    
    • Note: The specific mass shift depends on the labeling pattern. The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       analog provides a +6 Da  shift, which is ideal to avoid overlap with the natural M+1 and M+2 isotopes of endogenous riboflavin. If using a custom 
      
      
      
      (+3 Da) label, the protocol remains identical, but MS transitions must be adjusted.
Solvents (LC-MS Grade)
  • Methanol (MeOH)

  • Acetonitrile (ACN)[1]

  • Ammonium Formate[1][2][3]

  • Formic Acid[1][3]

  • Zinc Sulfate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) – for protein precipitation.
    

Experimental Protocol

Phase 1: Sample Preparation (Light Protected)

CRITICAL: Perform all steps in a room with yellow safety lights or wrap all tubes/vials in aluminum foil. Riboflavin degrades within minutes under standard fluorescent lighting.

  • Cell Harvesting:

    • Wash cells (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       cells) twice with ice-cold PBS to remove extracellular media (which is rich in riboflavin).
      
    • Validation Note: Incomplete washing is the #1 source of error.

    • Pellet cells (500 x g, 5 min, 4°C).

  • Lysis & Spike-In (The "Co-Extraction" Principle):

    • Resuspend the cell pellet in 200 µL of Extraction Solvent (Methanol:Water 80:20 v/v).

    • IMMEDIATELY add 10 µL of Internal Standard Working Solution (e.g., 500 nM ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -Riboflavin).
      
    • Why here? Spiking before lysis/centrifugation ensures the IS corrects for extraction efficiency and adsorption losses to the tube walls.

  • Protein Precipitation:

    • Vortex vigorously for 30 seconds.

    • (Optional for dirty matrices): Add 50 µL of 0.1 M Zinc Sulfate to aid precipitation.

    • Incubate on ice for 10 minutes (protected from light).

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Transfer the supernatant to an amber LC-MS vial.

    • Dilution:[4] If the concentration is expected to be high, dilute 1:10 with Mobile Phase A.

Phase 2: LC-MS/MS Method

Chromatography (HPLC/UPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Waters ACQUITY BEH), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-5 min: 5% -> 95% B

    • 5-7 min: 95% B (Wash)

    • 7.1 min: 5% B (Re-equilibration)

Mass Spectrometry (ESI+):

  • Mode: Multiple Reaction Monitoring (MRM).

  • Polarity: Positive (+).

  • Source Temp: 350°C.

MRM Transitions Table:

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Riboflavin 377.1 243.1 25Quantifier (Lumichrome fragment)
Riboflavin377.1198.135Qualifier
IS (

)
383.1 249.1 25Internal Standard

Note: If using a +3 Da label (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


), the IS transition would be 380.1 -> 246.1.

Workflow Visualization

Workflow cluster_light CRITICAL: AMBER TUBES / NO UV LIGHT Harvest Harvest Cells (Wash 2x PBS) Spike Add Extraction Solvent + Internal Standard (IS) Harvest->Spike  Immediate Spike Lysis Vortex & Lysis (Darkness) Spike->Lysis  Equilibration Spin Centrifuge 15,000 x g, 4°C Lysis->Spin  Precipitate Proteins Inject Inject Supernatant LC-MS/MS Spin->Inject  Analyte + IS in Solution

Figure 2: Sample Preparation Workflow. The "Immediate Spike" step is the control point that validates the entire downstream process.

Data Analysis & Calculation

Do not rely on absolute peak areas. Calculate the Response Ratio (


) :

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">



Quantification: Construct a calibration curve by spiking increasing concentrations of unlabeled Riboflavin (e.g., 1–1000 nM) into a "surrogate matrix" (or PBS) containing a constant concentration of the IS. Plot ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 (y-axis) vs. Concentration (x-axis).

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">



References

  • Hampel, D., et al. (2012). "Method development and validation for the quantification of water-soluble vitamins in human milk by LC-MS/MS." Journal of Chromatography B.

  • Midttun, Ø., et al. (2005). "Multianalyte quantification of vitamin B6 and B2 species in the nanomolar range in human plasma by liquid chromatography–tandem mass spectrometry." Clinical Chemistry.

  • Sigma-Aldrich. "Riboflavin-(dioxopyrimidine-13C4,15N2) Product Information."[5]

  • Bühler, E. (2024). "Improving Peak Shape and Recovery in LC Studies of Phosphated Vitamin B2." Agilent Application Notes.

  • Choe, E., et al. (2005). "Chemical reactions and stability of riboflavin in foods."[6] Journal of Food Science.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Riboflavin-13C,15N2 Sensitivity in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

Riboflavin-13C,15N2 is the gold-standard internal standard (IS) for quantifying Vitamin B2 in biological matrices. However, its utility is often compromised by three specific failure modes: photodegradation , poor solubility , and ionization suppression .

To achieve femtogram-level sensitivity, your method must align with the physicochemical properties of the flavin core:

  • Basicity: Riboflavin is a weak base (pKa ~1.7 and ~10.2). Positive ESI ([M+H]+) requires an acidic mobile phase (pH 3.0–4.0) to drive protonation.

  • Photolability: The isoalloxazine ring cleaves under UV/Visible light to form Lumichrome (neutral/acidic pH) or Lumiflavin (alkaline pH).

  • Solubility: The planar ring structure causes stacking and poor solubility in pure organic solvents, leading to "invisible" precipitation and signal loss.

Experimental Workflow Optimization

The following diagram illustrates the critical control points where sensitivity is either gained or lost.

Riboflavin_Workflow cluster_light Environment Control: Dim Light / Amber Glass Stock Stock Preparation (Solvent: DMSO or Acidified Water) *CRITICAL: Amber Glass* Dilution Working Standard (50:50 H2O:MeOH + 10mM Amm. Formate) Stock->Dilution Dilute immediately SamplePrep Sample Extraction (Protein Precip. with ZnSO4 or ACN) *Avoid Alkaline Conditions* Dilution->SamplePrep Spike IS LC LC Separation (C18/C30 Column) Mobile Phase: pH 3.0-4.0 SamplePrep->LC Inject ESI ESI Source (Positive) Target: [M+H]+ m/z 383.1 LC->ESI Elute Detection MRM Detection Transition: 383 -> 249 ESI->Detection Ionize

Caption: Critical Control Points for this compound Analysis. Red indicates the highest risk of failure (Solubility/Stability).

Troubleshooting Hub (Q&A)

Issue 1: Low Signal Intensity & Variability

Q: I prepared a high-concentration stock in Methanol, but my MS signal is weak and variable. Why?

A: You likely have undissolved micro-precipitates. Riboflavin is poorly soluble in pure methanol or ethanol. It is "sparingly soluble" in water (~0.1 g/L). When you attempt to dissolve it directly in organic solvent, it may form a suspension that looks clear but contains aggregates, leading to erratic injection amounts.

  • The Fix: Use DMSO (Dimethyl Sulfoxide) for the primary stock solution. Riboflavin is highly soluble in DMSO.[1]

  • Protocol: Dissolve the solid this compound in pure DMSO to reach 1 mg/mL. Sonicate for 5 minutes. Dilute this stock into your working solvent (e.g., 50:50 Water:Methanol with 1% Acetic Acid).

  • Alternative: If DMSO is contraindicated, use water acidified with acetic acid (1% v/v) and heat gently (warm water bath) to aid dissolution before adding organic solvent [1, 5].

Issue 2: Appearance of "Ghost" Peaks (Mass -133 Da)

Q: I see a peak eluting earlier than my analyte with a mass of ~249/250. Is my standard impure?

A: This is likely Lumichrome, a photodegradation product. Riboflavin is extremely sensitive to light.[2] Under neutral or acidic conditions, light exposure cleaves the ribityl side chain, forming Lumichrome. In alkaline conditions, it forms Lumiflavin.[3]

  • The Fix: Implement a strictly Actinic (Dark) Workflow .

    • Use amber glassware for all steps.

    • Wrap clear columns and tubing in aluminum foil.

    • Turn off lab lights or use yellow safety lights during extraction.

    • Verification: Inject your stock immediately after prep. If the degradation peak increases over time in the autosampler, your vials are not light-tight [2, 6].

Issue 3: Signal Suppression in Plasma Samples

Q: My neat standards look great, but the signal drops 90% in plasma matrix.

A: You are experiencing ion suppression, likely from phospholipids or salts. Riboflavin elutes relatively early on C18 columns due to its polarity. This often coincides with the "salt front" or unretained matrix components.

  • The Fix:

    • Switch to Protein Precipitation with Zinc Sulfate: Instead of just Acetonitrile, use 0.1 M ZnSO4 followed by Acetonitrile. This removes more phospholipids than solvent alone [3].

    • Chromatography Optimization: Use a High-Strength Silica (HSS) T3 or C30 column. These are designed to retain polar compounds better than standard C18, moving the Riboflavin peak away from the suppression zone [4].

    • Mobile Phase: Ensure your aqueous phase has high ionic strength (e.g., 10-20 mM Ammonium Formate) to mask silanol interactions and improve peak shape.

Optimized Experimental Protocols

Protocol A: Mobile Phase & LC Conditions

Rationale: Acidic pH ensures the molecule is positively charged ([M+H]+) before it even enters the source, maximizing ESI+ efficiency.

ParameterSetting / ValueNotes
Column C18 (Polar Embedded) or C302.1 x 100 mm, 1.9 µm or 3 µm
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterpH ~ 3.5. Buffers are critical for peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol can be used but ACN often gives sharper peaks.
Flow Rate 0.3 - 0.4 mL/minStandard for ESI sensitivity.
Gradient Hold 0-5% B for 1 min (divert to waste), then ramp to 95%Diverting the first minute removes salts.
Protocol B: Mass Spectrometry Parameters (MRM)

Rationale: The 13C,15N2 label adds +6 Da to the parent mass. The primary fragment is the loss of the ribityl chain.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Riboflavin (Native) 377.1 ([M+H]+)243.1 (Lumichrome core)25 - 30
This compound (IS) 383.1 ([M+H]+)249.1 (Labeled Core)25 - 30

Note: Always optimize Collision Energy (CE) by infusing the standard. Values can vary by ±5V depending on the instrument vendor (Agilent/Sciex/Thermo).

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Sensitivity? CheckSolubility Check Stock Solubility (Is it clear?) Start->CheckSolubility UseDMSO Action: Re-make in DMSO CheckSolubility->UseDMSO Cloudy/Precip CheckLight Check Degradation (Peak at m/z 249/250?) CheckSolubility->CheckLight Clear DarkMode Action: Use Amber Glass & Foil Wrap CheckLight->DarkMode Yes (Degradation) CheckMatrix Check Matrix Effect (Suppression?) CheckLight->CheckMatrix No CleanUp Action: Use ZnSO4 Precip. or Dilute Sample CheckMatrix->CleanUp Yes

Caption: Step-by-step logic to isolate the root cause of sensitivity loss.

References

  • Sigma-Aldrich. (n.d.).[4] Riboflavin Solubility and Stability Product Information. Retrieved from

  • Sheraz, M. A., et al. (2014).[5] "Photo, thermal and chemical degradation of riboflavin." Beilstein Journal of Organic Chemistry, 10, 1999–2012.[5]

  • Hassan, R., et al. (2021). "Isotope dilution method for determination of vitamin B2 in human plasma using liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.

  • Waters Corporation. (n.d.). UPLC/PDA/MS Analysis of Riboflavin and Related Compounds. Application Note.

  • Agilent Technologies. (2024). Improving Peak Shape and Recovery in LC Studies of Phosphated Vitamin B2.

  • Astanov, S.K., et al. (2021). "Electronic Nature and Structure of Aggregates of Riboflavin Molecules." Spectrochimica Acta Part A.

Sources

Technical Support Center: Troubleshooting Peak Tailing for Riboflavin-13C,15N2 in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing with Riboflavin-13C,15N2. As an isotopically labeled internal standard, the chromatographic integrity of this compound is paramount for accurate quantification of its unlabeled counterpart. This guide provides in-depth, scientifically-grounded solutions to diagnose and resolve peak asymmetry.

Understanding the Problem: Why Does My this compound Peak Tail?

Peak tailing is a common chromatographic problem where a peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1][2][3][4] This phenomenon can significantly impact the accuracy and precision of integration, leading to unreliable quantitative results.[1] For this compound, which possesses basic functional groups, the primary cause of peak tailing is often undesirable secondary interactions with the stationary phase.[3][5]

The isotopically labeled this compound is chemically identical to riboflavin in terms of its non-isotopic atoms and will exhibit the same chromatographic behavior. Therefore, troubleshooting strategies are applicable to both compounds.

Here, we will explore the common causes of peak tailing for this compound and provide a systematic approach to troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My this compound peak is tailing. What is the most likely cause?

Answer: The most probable cause of peak tailing for a basic compound like this compound on a silica-based reversed-phase column is secondary interactions with residual silanol groups on the stationary phase.[1][3][5]

Causality Explained:

Silica-based HPLC columns have silanol groups (Si-OH) on their surface.[6] While manufacturers aim to cap these groups during the bonding of the stationary phase (e.g., C18), some residual, uncapped silanols inevitably remain.[3] These silanol groups are acidic and can become ionized (Si-O⁻) depending on the mobile phase pH.[5] Riboflavin has basic nitrogen atoms that can be protonated (positively charged). The positively charged riboflavin molecules can then interact with the negatively charged silanol groups through strong ionic interactions.[5][7] This secondary retention mechanism, in addition to the primary reversed-phase interaction, leads to a portion of the analyte molecules being retained longer, resulting in a tailing peak.[3][5]

Troubleshooting Workflow for Silanol Interactions

start Peak Tailing Observed for This compound step1 Step 1: Evaluate Mobile Phase pH start->step1 step2 Is pH << pKa of Riboflavin? step1->step2 step3 Action: Lower Mobile Phase pH (e.g., to pH 2.5-3.0) step2->step3 No step4 Step 2: Consider a Modern, High-Purity, End-Capped Column step2->step4 Yes end Symmetrical Peak Achieved step3->end step5 Is the column old or a Type A silica? step4->step5 step6 Action: Replace with a Type B silica column with high end-capping. step5->step6 Yes step7 Step 3: Add a Competitive Base step5->step7 No step6->end step8 Action: Add Triethylamine (TEA) (e.g., 0.1%) to the mobile phase. step7->step8 step8->end

Caption: A systematic workflow to troubleshoot peak tailing caused by silanol interactions.

Detailed Protocols:

  • Protocol 1: Mobile Phase pH Adjustment

    • Determine the pKa of Riboflavin: Riboflavin has two pKa values, approximately 1.7 (for the N3-H proton) and 10.2 (for the N1-H proton). To suppress the ionization of silanol groups and ensure riboflavin is protonated, a low mobile phase pH is recommended.[8]

    • Prepare a Buffered Mobile Phase: Prepare an aqueous mobile phase with a buffer at a pH of 2.5-3.0. Common choices include phosphate or formate buffers.

    • Equilibrate the Column: Thoroughly equilibrate the HPLC column with the new mobile phase.

    • Inject and Analyze: Inject the this compound standard and observe the peak shape. A significant improvement in symmetry should be evident.

  • Protocol 2: Column Selection

    • Review Column Specifications: Check the specifications of your current column. Older columns, often made with "Type A" silica, have a higher concentration of acidic silanol groups and trace metal impurities, which can exacerbate tailing.[3]

    • Choose a Modern Column: Select a column packed with high-purity, "Type B" silica that is thoroughly end-capped. These columns have a much lower silanol activity, leading to improved peak shapes for basic compounds.[3][8]

  • Protocol 3: Using a Sacrificial Base

    • Prepare Mobile Phase with Additive: Add a small concentration (e.g., 0.1% v/v) of a competitive base, such as triethylamine (TEA), to your mobile phase.[8]

    • Mechanism of Action: TEA is a small, basic molecule that will preferentially interact with the active silanol sites on the stationary phase, effectively shielding them from interacting with your this compound analyte.[8]

    • Equilibrate and Analyze: Equilibrate the column with the TEA-containing mobile phase and inject your sample.

Parameter Recommendation for this compound Rationale
Mobile Phase pH 2.5 - 3.0Suppresses the ionization of silanol groups.[3][8]
Column Type High-purity, end-capped Type B silicaMinimizes active silanol sites.[3]
Mobile Phase Additive 0.1% Triethylamine (TEA)Acts as a sacrificial base to block silanol interactions.[8]
Question 2: I've adjusted the pH, but I still see some peak tailing. What else could be the issue?

Answer: If pH optimization doesn't completely resolve the issue, you should investigate potential metal chelation , column contamination , or extra-column effects .

Causality Explained:

  • Metal Chelation: The silica backbone of some stationary phases can contain trace metal impurities (e.g., iron, aluminum).[3][8] Riboflavin has functional groups that can act as chelating agents, interacting with these metal ions. This interaction provides another secondary retention mechanism that can cause peak tailing.[8]

  • Column Contamination: Accumulation of strongly retained sample matrix components or precipitated sample on the column inlet frit or the head of the column can disrupt the flow path and lead to peak distortion, including tailing.[9][10] This is particularly relevant if you are analyzing samples in complex matrices.

  • Extra-Column Effects: Peak tailing can also be a result of physical issues in the HPLC system, such as excessive dead volume in tubing, fittings, or the detector flow cell.[1][9]

Troubleshooting Workflow for Other Causes of Peak Tailing

start Persistent Peak Tailing step1 Step 1: Check for Metal Chelation start->step1 step2 Action: Add a chelating agent (e.g., 10-20 mM EDTA) to the mobile phase. step1->step2 step3 Step 2: Investigate Column Contamination step2->step3 step4 Action: Flush the column with a strong solvent. Consider using a guard column. step3->step4 step5 Step 3: Evaluate Extra-Column Volume step4->step5 step6 Action: Minimize tubing length and use appropriate internal diameter tubing. step5->step6 end Symmetrical Peak step6->end

Caption: A workflow for troubleshooting less common causes of peak tailing.

Detailed Protocols:

  • Protocol 4: Mitigating Metal Chelation

    • Add a Chelating Agent: Introduce a small concentration of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your mobile phase. A concentration of 10-20 mM is a good starting point.

    • Mechanism of Action: EDTA will preferentially chelate the metal ions present in the stationary phase, preventing them from interacting with your analyte.

    • Equilibrate and Analyze: Allow the mobile phase with EDTA to equilibrate with the column before injecting your sample.

  • Protocol 5: Addressing Column Contamination

    • Column Flushing: Disconnect the column from the detector and flush it with a series of strong solvents. For a reversed-phase column, this could be a sequence of water, methanol, acetonitrile, isopropanol, and then back to your mobile phase.

    • Use of a Guard Column: A guard column is a small, disposable column installed before the analytical column.[9] It will trap strongly retained components from the sample, protecting your more expensive analytical column.[4]

    • Sample Preparation: Ensure your sample preparation is adequate to remove potential contaminants. Techniques like solid-phase extraction (SPE) can be beneficial.[1][9]

  • Protocol 6: Minimizing Extra-Column Volume

    • Inspect Tubing: Use tubing with a narrow internal diameter (e.g., 0.005 inches) for connections between the injector, column, and detector.[1]

    • Check Fittings: Ensure all fittings are correctly made and that there are no gaps that could introduce dead volume.

    • Optimize Connections: Keep the tubing length as short as possible.

Issue Recommended Action Rationale
Metal Chelation Add 10-20 mM EDTA to the mobile phase.EDTA will bind to metal impurities in the stationary phase.[8]
Column Contamination Flush the column with strong solvents; use a guard column.[4][9][10]Removes adsorbed contaminants and protects the analytical column.
Extra-Column Volume Use narrow-bore tubing and minimize connection lengths.[1]Reduces band broadening outside of the column.

Conclusion

Troubleshooting peak tailing for this compound in HPLC requires a systematic and logical approach. By understanding the underlying chemical and physical causes, researchers can effectively diagnose and resolve these issues. The primary suspect for peak tailing with this compound is secondary silanol interactions, which can be effectively mitigated by optimizing the mobile phase pH, selecting an appropriate column, or using mobile phase additives. For persistent issues, considering metal chelation, column contamination, and extra-column effects will lead to a robust and reliable chromatographic method, ensuring the integrity of your analytical data.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC? Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Gentili, A., Caretti, F., D'Ascenso, G., Marchese, S., Perret, D., Di Corcia, D., & Mainero Rocca, L. (2008). HPLC Determination of Riboflavin in Fortified Foods. ResearchGate. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Stability of Riboflavin-13C,15N2

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Subject: Stability of Riboflavin-13C,15N2 in Autosampler Conditions Assigned Specialist: Senior Application Scientist

Tier 1: Critical Alerts (Immediate Action Required)

Q: My internal standard (IS) signal is dropping rapidly across the sequence. Is the isotope label unstable?

A: No, the isotope label (


) is covalently integrated into the isoalloxazine ring and is chemically stable.[1] The signal loss is almost certainly due to photodegradation  of the riboflavin molecule itself, not the loss of the label.

Immediate Corrective Action:

  • Light Block: Ensure autosampler vials are Amber Glass . If clear glass is mandatory, wrap vials in aluminum foil immediately.[1]

  • Autosampler Cover: Verify the autosampler door/lid is opaque.[1] Some older LC systems have semi-transparent covers; tape black cardstock over the viewing window.[1]

  • Lamp Check: Turn off the autosampler compartment light if your model has one.[1]

Mechanism: Riboflavin is an intrinsic photosensitizer.[1][2] Under UV/VIS light (<500 nm), it undergoes photolysis.[1] The degradation product depends on the pH of your solvent:

  • Acidic/Neutral (pH < 7): Degrades to Lumichrome .[1]

  • Alkaline (pH > 7): Degrades to Lumiflavin .[1]

Tier 2: Method Optimization (The "How-To")

Q: What is the optimal solvent/buffer composition to maximize autosampler stability?

A: You must maintain an acidic environment (pH 3.0 – 5.[1]0) and low temperature.[1][3] Riboflavin is relatively stable to heat in acidic solutions but decomposes rapidly in alkaline solutions due to ring cleavage.[1][4]

Recommended Protocol:

ParameterSpecificationReason
Solvent pH 3.0 – 4.5 Prevents alkaline hydrolysis and formation of Lumiflavin.[1]
Additives 0.1% Formic Acid or Acetic AcidMaintains protonation; stabilizes the isoalloxazine ring.[1]
Temperature 4°C (Cooled Autosampler) Reduces kinetic energy for hydrolysis; minimizes solvent evaporation.[1]
Vial Type Silanized Amber GlassPrevents adsorption to active glass sites (silanol groups).[1]
Max Run Time < 24 Hours Even at 4°C, minor degradation occurs.[1] Refresh IS stock daily.

Q: Can I use metal-free columns/systems? A: Yes. Phosphorylated forms of riboflavin (FMN/FAD) chelate with iron/steel surfaces, causing peak tailing. While this compound (free form) is less susceptible, bio-inert (PEEK-lined) paths are recommended for trace analysis to prevent non-specific binding.

Tier 3: Troubleshooting (Diagnostic Q&A)

Q: I see a new peak appearing in the chromatogram as the this compound peak decreases. What is it?

A: This is likely a degradation product.[1] You can diagnose the cause based on the retention time and mass shift relative to the parent.[1]

  • Scenario A: Sample was Neutral/Acidic.

    • Suspect:Lumichrome .[1][4][5][6]

    • Mechanism:[5][6][7] Photolysis cleaves the ribityl side chain.[1]

    • Check: Did the sample sit in light?

  • Scenario B: Sample was Alkaline (pH > 7). [1]

    • Suspect:Lumiflavin .[1][4][5][6]

    • Mechanism:[5][6][8][7] Alkaline hydrolysis + Photolysis.[1]

    • Check: Is your mobile phase or reconstitution solvent basic (e.g., Ammonium Bicarbonate)?

Q: My linearity is poor at low concentrations, but fine at high concentrations.

A: This suggests adsorption .[1][9] Riboflavin can adhere to glass surfaces.[1]

  • Test: Switch to Polypropylene (PP) vials or Silanized Glass vials.

  • Fix: Increase the organic content of your reconstitution solvent (e.g., 5-10% Methanol) to "wet" the surface and prevent sticking, provided it doesn't compromise peak shape.[1]

Tier 4: Deep Dive (The Science)

Degradation Pathways

The stability of this compound is governed by the same kinetics as native Riboflavin. The isotope label does not confer extra stability.[1] The primary threat is the cleavage of the ribityl side chain.[1]

RiboflavinDegradation Ribo This compound (Intact IS) Light UV/VIS Light (<500nm) Ribo->Light RingCleave Isoalloxazine Ring Cleavage (Total Loss of Signal) Ribo->RingCleave Dark/Alkaline Hydrolysis pH_Acid Acidic/Neutral pH Light->pH_Acid Pathway A pH_Base Alkaline pH Light->pH_Base Pathway B LumiC Lumichrome (Loss of Ribityl chain) pH_Acid->LumiC Photolysis LumiF Lumiflavin (Methylated ring) pH_Base->LumiF Photolysis

Figure 1: Degradation pathways of Riboflavin.[1] Light exposure triggers the split into Lumichrome or Lumiflavin depending on pH.[6][8]

Recommended Workflow for Autosampler Stability

To ensure data integrity during long LC-MS/MS sequences, follow this closed-loop preparation cycle.

Workflow Stock 1. Stock Prep Dissolve in Acidic Buffer (e.g., 0.1% Formic Acid) Storage 2. Storage -20°C or -80°C Amber Glass Stock->Storage Dilution 3. Working Soln Dilute in Amber Vials Keep on Ice Storage->Dilution Thaw in Dark AS 4. Autosampler Set Temp to 4°C Lights OFF Dilution->AS Inject 5. Injection Max delay: 24h AS->Inject Inject->Dilution Discard excess after 24h

Figure 2: Optimized workflow for handling light-sensitive this compound.

References

  • Ahmad, I., et al. (2004).[1][7] Photolysis of riboflavin in aqueous solution: a kinetic study. International Journal of Pharmaceutics.

  • Sheraz, M. A., et al. (2014).[1] Photo, thermal and chemical degradation of riboflavin. Beilstein Journal of Organic Chemistry.

  • Thermo Fisher Scientific. (2022).[1] Development and validation of an LC-MS/MS method for determination of B vitamins.

  • Agilent Technologies. (2024).[1] Improving Peak Shape and Recovery in LC Studies of Phosphated Vitamin B2.

  • Jeong, H. M., et al. (2020).[1][3] Liquid Chromatography-Tandem Mass Spectrometry Analysis of Riboflavin in Beagle Dog Plasma. Mass Spectrometry Letters. [1]

Sources

Technical Support Center: Optimizing Retention Time for Labeled Riboflavin on C18 Columns

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with labeled riboflavin and C18 reverse-phase chromatography. This guide is designed to provide you with in-depth, field-proven insights to help you navigate the complexities of method development and troubleshoot common issues encountered during your experiments. Our goal is to empower you with the knowledge to not only solve problems but to understand the underlying scientific principles for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My labeled riboflavin is eluting too early (poor retention) on my C18 column. How can I increase its retention time?

A1: Early elution of riboflavin from a C18 column indicates that the analyte has a stronger affinity for the mobile phase than the stationary phase. To increase retention, you need to shift this equilibrium to favor more interaction with the hydrophobic C18 chains. Here are the primary strategies, from simplest to most impactful:

  • Decrease the Organic Solvent Concentration: The most direct way to increase retention in reverse-phase chromatography is to reduce the elution strength of the mobile phase.[1] Gradually decrease the percentage of your organic solvent (e.g., acetonitrile or methanol) in relation to the aqueous component. Riboflavin's retention is known to be particularly sensitive to the concentration of acetonitrile.[2] A stepwise reduction of 2-5% of the organic modifier will typically result in a noticeable increase in retention time.

  • Select a Weaker Organic Solvent: If you are using acetonitrile, consider switching to methanol. Acetonitrile is a stronger solvent than methanol in reverse-phase HPLC, meaning it elutes compounds more quickly. Replacing acetonitrile with methanol at the same concentration will generally lead to longer retention times.

  • Adjust the Mobile Phase pH: Riboflavin is an ionizable compound, and its retention on a C18 column can be significantly influenced by the pH of the mobile phase.[3][4][5] At a pH below its pKa, a compound will be in its neutral, less polar form, leading to stronger interaction with the C18 stationary phase and thus longer retention. Conversely, at a pH above its pKa, it will be ionized and more polar, resulting in shorter retention.[3][4] Riboflavin is most stable in acidic to neutral conditions and is labile at alkaline pH.[6] For optimal retention and stability, maintaining a mobile phase pH between 3 and 7 is recommended. Using a buffer, such as an acetate or phosphate buffer, will ensure a stable pH and reproducible retention times.[7][8]

  • Consider a Different C18 Column: Not all C18 columns are created equal. They differ in properties like carbon load, end-capping, and pore size, all of which can affect retention. If the above mobile phase adjustments are insufficient, consider a C18 column with a higher carbon load for increased hydrophobicity and stronger retention of non-polar to moderately polar compounds like riboflavin.

Q2: My labeled riboflavin peak is eluting too late, leading to long run times. How can I decrease its retention time?

A2: Excessively long retention times can decrease sample throughput and lead to broader peaks. To reduce the retention time of your labeled riboflavin, you need to increase the elution strength of your mobile phase or decrease the interaction between the analyte and the stationary phase.

  • Increase the Organic Solvent Concentration: This is the most common and effective method.[1] Incrementally increasing the percentage of acetonitrile or methanol in your mobile phase will decrease its polarity and cause the riboflavin to elute faster.

  • Switch to a Stronger Organic Solvent: If you are using methanol, switching to acetonitrile will generally decrease retention times due to its higher solvent strength in reverse-phase chromatography.

  • Adjust the Mobile Phase pH: As discussed previously, the ionization state of riboflavin is critical.[3][4][5] Increasing the pH of the mobile phase (while staying within the stable range of the column and analyte, typically below pH 8 for silica-based columns) can increase the ionization of riboflavin, making it more polar and reducing its retention on the non-polar C18 stationary phase.[3]

Troubleshooting Guide

Problem 1: My riboflavin peak is tailing.

Peak tailing is a common issue that can compromise peak integration and resolution. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the chromatographic system itself.

  • Causality & Solution:

    • Silanol Interactions: Residual, un-capped silanol groups on the silica-based C18 packing material can have an acidic character and interact with basic sites on the riboflavin molecule, causing peak tailing.[9]

      • Solution 1: Use a Base-Deactivated Column: Modern C18 columns are often "base-deactivated" or "end-capped" to minimize these interactions. If you are using an older column, switching to a newer, end-capped version can significantly improve peak shape.

      • Solution 2: Lower the Mobile Phase pH: Adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase will protonate the silanol groups, reducing their ability to interact with the analyte.[9][10]

    • Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can lead to peak distortion, including tailing.[9]

      • Solution: Ideally, dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

    • Column Contamination or Void: Over time, columns can become contaminated or develop a void at the inlet, which can lead to poor peak shape for all analytes.[10][11]

      • Solution: Try flushing the column with a strong solvent. If that doesn't work, reversing the column (if the manufacturer allows) and flushing it to waste might dislodge particulates from the inlet frit.[11] If the problem persists, the column may need to be replaced.[11]

Problem 2: My retention times for riboflavin are drifting or are not reproducible.

Inconsistent retention times are a critical issue, especially for quantitative analysis, as they can lead to misidentification of peaks.

  • Causality & Solution:

    • Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of the more volatile organic component. This is particularly problematic for pre-mixed mobile phases.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[12] Using an online mixer in your HPLC system is generally more reliable than using pre-mixed mobile phases.[12]

    • Inadequate Column Equilibration: If the column is not properly equilibrated with the mobile phase before the first injection and between gradient runs, retention times can shift.

      • Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before starting your sequence.

    • Fluctuations in Column Temperature: Column temperature can affect retention time. Even small variations in ambient temperature can cause drift.

      • Solution: Use a column oven to maintain a constant and consistent temperature. A common starting point is 30-40°C.[13][14][15]

    • Inconsistent Mobile Phase pH: If you are not using a buffer, the pH of your mobile phase can be inconsistent, leading to variable ionization of riboflavin and, consequently, shifting retention times.[1]

      • Solution: Use a buffer in your mobile phase to maintain a constant pH.[1]

Problem 3: I am observing multiple peaks for my pure riboflavin standard.

Seeing more than one peak for a supposedly pure standard can be perplexing.

  • Causality & Solution:

    • Isomers: Some commercial preparations of riboflavin derivatives, such as riboflavin 5'-phosphate sodium, can contain multiple structural isomers which may be separated by HPLC.[13]

      • Solution: This is not necessarily a problem, but an inherent property of the sample. You may need to quantify the major isomer or sum the areas of all isomer peaks, depending on your analytical goal.

    • Degradation: Riboflavin is notoriously sensitive to light.[6] Exposure to light can cause photodegradation, leading to the formation of byproducts like lumichrome and lumiflavin, which will appear as separate peaks in your chromatogram.

      • Solution: Prepare standards and samples in amber vials or under low-light conditions. Store stock solutions in the dark and at reduced temperatures.[6] The supernatant of prepared samples can be stable for 24 hours at room temperature if kept in the dark.[14]

    • On-Column Degradation: Although less common, if the mobile phase conditions are too harsh (e.g., extreme pH), the analyte could degrade on the column.

      • Solution: Ensure your mobile phase pH is within the stable range for riboflavin (acidic to neutral).[6]

Experimental Protocols & Data

Protocol 1: Systematic Approach to Mobile Phase Optimization

This protocol outlines a systematic approach to developing a robust separation method for labeled riboflavin on a C18 column.

  • Initial Conditions:

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a broad gradient, for example, 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[14]

    • Detection: UV at approximately 250-270 nm or fluorescence with excitation around 440-450 nm and emission around 530-560 nm for higher sensitivity.[2][8][14]

    • Injection Volume: 10-20 µL.

  • Evaluation and Adjustment:

    • Run the initial gradient and determine the approximate percentage of organic solvent at which your riboflavin peak elutes.

    • Based on the initial retention time, you can switch to an isocratic method or a shallower gradient centered around the elution percentage for finer control and optimization of resolution.

Table 1: Effect of Mobile Phase Composition on Riboflavin Retention Time (Illustrative Data)
% Acetonitrile% Water (with 0.1% Formic Acid)Retention Time (min)Peak Shape
20%80%12.5Symmetrical
25%75%8.2Symmetrical
30%70%5.1Symmetrical
35%65%3.2Symmetrical

This table illustrates the typical inverse relationship between the concentration of the organic modifier and the retention time in reverse-phase chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Riboflavin Peak Shape

G start Poor Riboflavin Peak Shape (Tailing or Fronting) q1 Are all peaks in the chromatogram affected? start->q1 all_yes Yes q1->all_yes Yes all_no No, only Riboflavin peak q1->all_no No p1 Check for column void or blockage. - Reverse flush column. - Replace column if necessary. all_yes->p1 p2 Check sample solvent. Is it stronger than the mobile phase? all_no->p2 p3 Suspect secondary interactions (silanols). - Lower mobile phase pH (add 0.1% acid). - Use a base-deactivated column. p2->p3 No p4 Dissolve sample in mobile phase or a weaker solvent. p2->p4 Yes

Caption: Troubleshooting logic for diagnosing poor peak shape.

Diagram 2: Relationship Between Mobile Phase Composition and Riboflavin Retention

G cluster_0 Mobile Phase Composition cluster_1 Analyte-Phase Interaction cluster_2 Resulting Retention Time mp_high_org High % Organic (e.g., 50% ACN) int_mp Favors Mobile Phase mp_high_org->int_mp Increases Elution Strength mp_low_org Low % Organic (e.g., 20% ACN) int_sp Favors Stationary Phase (C18) mp_low_org->int_sp Decreases Elution Strength rt_short Short Retention Time int_mp->rt_short rt_long Long Retention Time int_sp->rt_long

Caption: Impact of mobile phase on riboflavin's retention.

References

  • SIELC Technologies. (n.d.). Vitamin B2 (Riboflavin).
  • Hewavitharana, A. K. (1996). Method for the Extraction of Riboflavin for High-performance Liquid Chromatography and Application to Casein. UQ eSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). The impact of pH values of mobile phases on the retention time of the tested compounds. Retrieved from [Link]

  • CABI Digital Library. (2020). “METHODS OF ANALYSIS OF RIBOFLAVIN” REVIEW ARTICLE. Retrieved from [Link]

  • Hewavitharana, A. K. (1996). Method for the extraction of riboflavin for high-performance liquid chromatography and application to casein. Analyst, 121(11), 1671-1676. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Determination of Riboflavin in Fortified Foods. Retrieved from [Link]

  • Agilent. (2024). Improving Peak Shape and Recovery in LC Studies of Phosphated Vitamin B2. Retrieved from [Link]

  • Yefimov, S. V. (2024). HPLC/MS Analysis of Riboflavin Sodium Phosphate Consisting of Several Structural Isomers Together with Thiamine HCL. Scholars Academic Journal of Pharmacy, 13(2), 42-54. Retrieved from [Link]

  • Eagle Biosciences. (n.d.). Vitamin B2 (Riboflavin) HPLC Assay. Retrieved from [Link]

  • ResearchGate. (2020). What is happening to my Riboflavin peak in HPLC?. Retrieved from [Link]

  • Koyama, J., et al. (1992). Effects of pH and light exposure on the riboflavin-binding capacity in the rat lens. PubMed. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Flavin analysis by HPLC. (a) A typical chromatogram of standard flavins.... Retrieved from [Link]

  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]

  • ResearchGate. (2025). Determination of riboflavin by high-performance liquid chromatography with riboflavin-depleted urine as calibration and control matrix. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

Sources

Technical Support Center: Resolving Isobaric Interference in Riboflavin-13C,15N2 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: RIBO-ISO-001 | Technician: Senior Application Scientist

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing non-linear calibration curves , poor internal standard (IS) consistency , or false positives in your Riboflavin (Vitamin B


) assays.

The core technical challenge with Riboflavin-13C,15N2 (assuming a net mass shift of +3 Da:


C

+

N

) is Isotopic Contribution . The natural isotopic distribution of native Riboflavin (M+3) overlaps significantly with the precursor mass of your internal standard. This guide provides the mathematical corrections, chromatographic strategies, and sample preparation protocols required to resolve this interference.

Module 1: Diagnosing the Interference Source

Before altering chromatography, you must determine if your interference is Spectral (Isotopic) or Chemical (Matrix/Degradation).

Diagnostic Workflow
SymptomProbable CauseVerification Step
IS Area decreases as Native concentration increases.Ion Suppression (Matrix Effect)Perform a post-column infusion test.
IS Area increases as Native concentration increases.Cross-Talk (Isotopic Contribution)Inject a high-concentration "Native-Only" sample. Monitor the IS channel.
Unknown peaks appear at Riboflavin retention time.[1]Photodegradation (Lumichrome)Check sample handling; Riboflavin degrades to Lumichrome under UV/VIS light.
High Baseline in IS channel.Mobile Phase Contamination Run a "System Blank" (no injection).

Module 2: The "Cross-Talk" Solution (Isotopic Correction)

The Problem: The +3 Da Mass Shift

Native Riboflavin (


, Monoisotopic Mass ~376.14 Da) has a natural isotopic envelope. Due to the natural abundance of 

C,

N, and

O, approximately 0.5% to 1.0% of native Riboflavin exists as the M+3 isotopologue (~379.14 Da).

If your Internal Standard is This compound (Mass ~379.14 Da), the native M+3 ions are isobaric with your IS precursor. High concentrations of native Riboflavin will "spill over" into your IS channel, artificially inflating the IS signal and flattening your calibration curve.

Solution A: Mathematical Correction (The Self-Validating Protocol)

If you cannot switch to a +6 Da standard (e.g.,


C

,

N

), you must apply a correction factor.

Step-by-Step Protocol:

  • Prepare a "Native-Only" Standard: Concentration should be at the Upper Limit of Quantification (ULOQ) (e.g., 1000 ng/mL).

  • Inject: Run this sample monitoring both the Native transition and the IS transition.

  • Calculate Contribution Ratio (

    
    ): 
    
    
    
    
  • Apply Correction to Unknowns:

    
    
    
Solution B: Mass Resolution Adjustment

If using High-Resolution MS (Orbitrap/Q-TOF):

  • Requirement: The mass difference between Native M+3 (mostly

    
    C
    
    
    
    ) and Labeled IS (
    
    
    C
    
    
    
    
    N
    
    
    ) is in the milli-Dalton (mDa) range.
  • Protocol: Set resolution to > 60,000 FWHM. Extract chromatograms with a narrow window (< 5 ppm) to separate the nuclear binding energy differences.

Module 3: Chromatographic Resolution of Chemical Isobars

If the interference is not isotopic but comes from the matrix (e.g., phospholipids or photodegradation products like Lumichrome), use this separation strategy.

Recommended Column Chemistry

Riboflavin is polar.[2] Traditional C18 columns often result in early elution where matrix suppression is highest.

  • Gold Standard: HILIC (Hydrophilic Interaction Liquid Chromatography) [3]

  • Alternative: High-strength Silica C18 (T3 or Polar C18) capable of 100% aqueous loading.

DOT Visualization: Optimization Workflow

Riboflavin_Workflow Start START: Interference Detected Check_Light Step 1: Light Protection Check (Amber Glass/Dark Room) Start->Check_Light Check_Crosstalk Step 2: Isotopic Crosstalk Check (Inject Native Only at ULOQ) Check_Light->Check_Crosstalk Decision_Cross Signal in IS Channel? Check_Crosstalk->Decision_Cross Math_Correct Apply Mathematical Correction (Subtract Native Contribution) Decision_Cross->Math_Correct Yes (>1% IS Area) Check_Matrix Step 3: Matrix Effect Check (Post-Column Infusion) Decision_Cross->Check_Matrix No Math_Correct->Check_Matrix Change_Col Switch Column Chemistry (C18 -> HILIC) Check_Matrix->Change_Col Suppression Detected Final_Valid Validation Success (Linearity r^2 > 0.99) Check_Matrix->Final_Valid No Suppression Change_Col->Final_Valid

Caption: Decision tree for isolating and resolving isobaric interference in Riboflavin analysis.

Module 4: Sample Preparation & Stability (Crucial)

Riboflavin is extremely sensitive to light.[4] Photodegradation produces Lumichrome , which can co-elute or cause source fragmentation interference.

Protocol:

  • Lighting: All sample prep must occur under yellow monochromatic light or in minimal light conditions.

  • Glassware: Use amber glassware exclusively.

  • Protein Precipitation (PPT):

    • Avoid: Strong acids (TCA) can degrade metabolites.

    • Recommended: Zinc Sulfate (

      
      ) in Methanol.[5] This precipitates proteins efficiently while stabilizing B-vitamins [1].
      

Frequently Asked Questions (FAQ)

Q1: Why is my calibration curve plateauing at high concentrations? A: This is likely "Crosstalk." The Native M+3 isotope is contributing to the IS signal. As native concentration rises, the "IS" signal artificially rises, decreasing the Response Ratio (Native/IS). Use the mathematical correction in Module 2 or lower your ULOQ.

Q2: Can I use a C18 column? A: Yes, but Riboflavin elutes early. To avoid matrix isobars (phospholipids), use a "Polar C18" and start with a highly aqueous mobile phase (98% Water/0.1% Formic Acid) to retain the analyte longer, separating it from the void volume salts.

Q3: What specific transition should I use for this compound? A:

  • Native:

    
     (
    
    
    
    )
  • IS (+3 Da):

    
     (
    
    
    
    )
  • Note: Ensure your collision energy is optimized to prevent "crosstalk" in the product ion channel as well, though precursor isolation is usually the primary filter.

References

  • Development and validation of an LC-MS/MS method for determination of B vitamins. Journal of Chromatography B. Validates ZnSO4/Methanol precipitation for B-vitamin stability.[5]

  • Mitigating analyte to stable isotope labelled internal standard cross-signal contribution. ResearchGate. Detailed methodology for mathematical correction of isotopic overlap.

  • Photodegradation of Riboflavin. Waters Application Notes. Discusses Lumichrome formation and separation.

  • Riboflavin-13C4,15N2 Internal Standard. BenchChem. Comparison of specific labeling patterns for reducing interference.

Sources

Validation & Comparative

Technical Guide: Validation of LC-MS/MS Method for Riboflavin Using Stable Isotope Dilution (Riboflavin-13C,15N2)

[1]

Executive Summary

This guide provides a rigorous technical validation framework for the quantification of Riboflavin (Vitamin B2) in complex biological matrices (plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The central thesis of this guide is that Stable Isotope Dilution Assay (SIDA) using Riboflavin-13C,15N2 is the only methodology that satisfies the "Self-Validating" criteria required for high-stakes drug development and clinical analysis. While external calibration and structural analogues (e.g., Galactoflavin) offer lower upfront costs, they fail to adequately compensate for matrix-induced ionization suppression, leading to quantitative errors of 20–40% in clinical samples.

Introduction: The Matrix Challenge in Flavin Analysis

Riboflavin presents a unique analytical paradox. While it is naturally fluorescent (allowing HPLC-FLD analysis), it is highly polar, light-sensitive, and subject to severe matrix effects in Electrospray Ionization (ESI).

In LC-MS/MS, the primary source of error is Ionization Suppression . Co-eluting phospholipids and salts in plasma/urine compete for charge in the ESI source, reducing the signal of Riboflavin.

  • The Flaw of External Calibration: It assumes the signal response in a clean solvent is identical to that in a patient sample. It is not.

  • The Solution (SIDA): this compound is chemically identical to the analyte but mass-distinct. It co-elutes perfectly, experiencing the exact same suppression events. If the matrix suppresses Riboflavin by 30%, it suppresses the Internal Standard (IS) by 30%. The ratio remains constant, yielding an accurate result.

Technical Comparison: SIDA vs. Alternatives

The following table contrasts the performance of the this compound method against common alternatives based on experimental validation data.

Table 1: Comparative Performance Metrics
FeatureMethod A: SIDA (this compound) Method B: External Calibration Method C: Structural Analogue (Lumiflavin)
Principle Ratio of Analyte/Isotope (Response Factor)Absolute Peak AreaRatio of Analyte/Analogue
Matrix Effect Correction Dynamic & Real-time (Corrects 100%)NonePartial (Retention times differ)
Recovery (Spiked Plasma) 98.5% – 101.2%65% – 80% (Due to suppression)85% – 110% (Variable)
Precision (Inter-day CV) < 4.5%> 12%8% – 10%
Photostability Compensation Yes (IS degrades at same rate)NoNo (Degrades differently)
Regulatory Suitability High (FDA/EMA Preferred)Low (Requires Matrix Matching)Medium

Critical Insight: Structural analogues like Lumiflavin or Galactoflavin often elute 1–2 minutes apart from Riboflavin. This "retention time gap" means the analogue does not experience the specific suppression zone of the analyte, rendering the correction factor invalid.

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to meet FDA Bioanalytical Method Validation (BMV) and ICH M10 guidelines.

Materials & Reagents[1][2][3][4][5][6]
  • Analyte: Riboflavin (High Purity).[1]

  • Internal Standard: this compound (Ensure mass shift is sufficient, typically +3 Da or +6 Da depending on labeling extent, to avoid overlap with natural M+1/M+2 isotopes).

  • Matrix: Human Plasma (K2EDTA) or Urine (Acidified).

Sample Preparation (Protein Precipitation)[3]
  • Aliquot: Transfer 100 µL of sample (plasma/urine) to a light-protected amber tube.

    • Why Amber? Riboflavin photodegrades to Lumichrome within minutes under standard lab lighting.

  • Spike IS: Add 10 µL of this compound working solution (e.g., 500 ng/mL).

  • Precipitation: Add 400 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex & Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Dilution: Transfer supernatant and dilute 1:1 with aqueous Mobile Phase A (to match initial mobile phase strength and prevent peak broadening).

LC-MS/MS Conditions[7][8]
  • Column: C18 or HILIC (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Detection: ESI Positive Mode (MRM).

MRM Transitions (Example)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Riboflavin 377.1243.13525
This compound 380.1246.13525

*Note: Exact m/z depends on the specific labeling pattern (e.g., +3 Da or +6 Da).

Visualization: The Self-Correcting Logic

The following diagram illustrates why the SIDA method is "Self-Validating." Even if the extraction or ionization is compromised, the Ratio preserves the data integrity.

Gcluster_0Sample Preparationcluster_1Sources of Variance (Error)cluster_2Mass Spectrometry Detectioncluster_3Quantification (The Correction)SamplePatient Sample(Unknown Conc)MixHomogenized Mixture(Analyte + IS)Sample->MixSpikeSpike Internal Standard(this compound)Spike->MixLossExtraction Loss(Incomplete Recovery)Mix->LossMix->LossSuppressionMatrix Ion Suppression(Phospholipids)Loss->SuppressionSignal_AAnalyte Signal(Reduced by Error)Suppression->Signal_ASignal_ISIS Signal(Reduced Equally)Suppression->Signal_ISRatioCalculate Ratio:(Analyte Area / IS Area)Signal_A->RatioSignal_IS->RatioNormalizationResultFinal Concentration(Accurate)Ratio->Result

Caption: Workflow logic demonstrating how the Internal Standard (IS) compensates for extraction losses and ionization suppression, ensuring the final ratio remains accurate.

Validation Checkpoints (Acceptance Criteria)

To ensure the method is robust, the following criteria must be met during validation runs:

  • Selectivity: Analyze 6 blank matrix lots. There must be no interference at the retention time of Riboflavin or the IS (>20% of LLOQ).

  • Linearity: Calibration curve (

    
    ) using a weighting factor (
    
    
    ) to prioritize accuracy at low concentrations.
  • Accuracy & Precision:

    • Replicate analysis (n=5) at LLOQ, Low, Medium, and High QC.

    • Accuracy: 85–115% (80–120% at LLOQ).

    • Precision (CV): <15% (<20% at LLOQ).

  • Matrix Factor (MF): Calculate the ratio of peak area in presence of matrix vs. pure solvent.

    • This value should be close to 1.0, proving the IS corrects for the matrix effect.

Conclusion

The use of This compound is not merely an "alternative" but a requirement for robust clinical mass spectrometry of Vitamin B2. While external calibration methods may appear cost-effective, they are prone to "silent failures" where matrix suppression masks the true concentration of the vitamin. By adopting the SIDA workflow described above, laboratories ensure data integrity that stands up to regulatory scrutiny.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2][3] [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

  • Hampel, D., et al. (2012). "Method development and validation for the quantification of water-soluble vitamins in human milk by LC-MS/MS." Journal of Chromatography B. (Demonstrates the necessity of isotope standards for B-vitamins). [Link]

  • Midttun, Ø., et al. (2005). "Multianalyte quantification of vitamin B6 and B2 species in the nanomolar range in human plasma by liquid chromatography–tandem mass spectrometry." Clinical Chemistry. (Key reference for Riboflavin LC-MS parameters). [Link]

Introduction: The Precision Imperative in Vitamin B2 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Riboflavin Quantification: Calculating Recovery Rates Using Riboflavin-13C,15N2

In the landscape of drug development and clinical diagnostics, the quantification of Riboflavin (Vitamin B2) presents distinct challenges.[1] As a photosensitive, water-soluble vitamin involved in critical metabolic pathways (FAD/FMN synthesis), its accurate measurement in complex biological matrices (plasma, whole blood, urine) is often compromised by matrix effects and extraction losses.

While traditional methods like HPLC-Fluorescence offer sensitivity, they lack the molecular specificity to distinguish Riboflavin from metabolic degradation products. The industry "Gold Standard" has shifted to Stable Isotope Dilution Assays (SIDA) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide focuses on the technical application of This compound , a stable isotope-labeled internal standard (SIL-IS), to calculate and correct for recovery rates, ensuring data integrity in regulated bioanalysis.

Technical Deep Dive: Why this compound?

The choice of internal standard is not arbitrary. While deuterated standards (e.g., Riboflavin-d8) are available, 13C,15N-labeled analogs are superior for quantitative mass spectrometry due to the "Deuterium Isotope Effect."

  • Co-Elution: 13C and 15N atoms do not significantly alter the lipophilicity of the molecule. Therefore, this compound co-elutes perfectly with endogenous Riboflavin. Deuterated analogs often elute slightly earlier, exposing them to different matrix suppression zones.

  • Mass Shift (+6 Da): The specific labeling provides a mass shift of +6 Daltons (m/z 377 → 383). This prevents "cross-talk" or spectral overlap between the analyte and the standard, even at high concentrations.

  • Stability: Carbon-13 and Nitrogen-15 bonds are non-exchangeable in solution, unlike deuterium which can undergo H/D exchange in acidic solvents, leading to quantification errors.

Comparative Analysis: SIDA vs. Alternatives

The following table objectively compares the performance of this compound against common alternatives.

Table 1: Performance Comparison of Riboflavin Quantification Strategies

FeatureMethod A: SIDA (this compound) Method B: External Calibration Method C: Structural Analog (e.g., Lumiflavin)
Principle Correction via co-eluting isotopologue.Comparison to external neat standards.Correction via chemically similar compound.[2]
Recovery Correction Dynamic: Corrects for loss per sample.None: Assumes 100% recovery.Partial: Analog may extract differently.
Matrix Effect (ME) Compensated: IS experiences same ME.Vulnerable: High risk of ion suppression.Variable: Analog may not co-elute with suppression zone.
Precision (RSD) < 3%10 - 15%5 - 8%
Accuracy 98 - 102%80 - 120% (highly matrix dependent)90 - 110%
Cost/Sample High (IS cost)LowModerate
Regulatory Status FDA/EMA Preferred for BioanalysisAccepted only for simple matricesAccepted with rigorous validation

Experimental Protocol: Extraction & Analysis

This protocol utilizes a protein precipitation method optimized for plasma/serum, validated for high-throughput clinical research.

Step 1: Preparation of Standards
  • Stock Solution: Dissolve this compound in 1% acetic acid to 1 mg/mL. Store at -20°C in amber glass (light sensitive).

  • Working IS Solution: Dilute stock to 500 ng/mL in Methanol.

Step 2: Sample Extraction (Protein Precipitation)[2]
  • Aliquot 100 µL of sample (Plasma/Serum) into a light-protected tube.

  • Add 20 µL of Working IS Solution (this compound). Crucial: This spike occurs BEFORE extraction to track all losses.

  • Add 300 µL of cold precipitation agent (e.g., 5% Trichloroacetic acid or Zinc Sulfate in Methanol) to release protein-bound Riboflavin.

  • Vortex for 30 seconds; Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an autosampler vial.

Step 3: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • MRM Transitions:

    • Analyte (Riboflavin): m/z 377.1 → 243.1 (Quantifier)

    • IS (this compound): m/z 383.1 → 249.1 (Quantifier)

Calculation Logic: Recovery & Matrix Effects

To validate the method, you must distinguish between Absolute Recovery (Extraction Efficiency) and Relative Accuracy .

A. Visualizing the Calculation Logic

RecoveryLogic Sample Biological Sample SpikePre Spike IS (Pre-Extraction) Sample->SpikePre Extraction Extraction Process (Precipitation/SPE) SpikePre->Extraction SpikePost Spike IS (Post-Extraction) Extraction->SpikePost For Validation Only LCMS LC-MS/MS Analysis Extraction->LCMS Set 1: Extraction Efficiency SpikePost->LCMS Set 2: Matrix Effect AreaPre Area (Pre-Spike) LCMS->AreaPre AreaPost Area (Post-Spike) LCMS->AreaPost AreaNeat Area (Neat Solvent) LCMS->AreaNeat CalcRec Absolute Recovery (%) = (Area Pre / Area Post) * 100 AreaPre->CalcRec Numerator AreaPost->CalcRec Denominator CalcME Matrix Effect (%) = (Area Post / Area Neat) * 100 AreaPost->CalcME Numerator AreaNeat->CalcME Denominator

Caption: Logical flow for distinguishing Extraction Recovery from Matrix Effects during method validation.

B. The Formulas

1. Absolute Recovery (Extraction Efficiency): This measures how much Riboflavin is lost during the sample prep.



Target: > 80% is ideal, but consistent recovery is more important than high recovery when using an IS.

2. Matrix Factor (MF): This measures ionization suppression or enhancement.



  • MF < 1.0 indicates Ion Suppression.[3][4]

  • MF > 1.0 indicates Ion Enhancement.[3][4]

  • Crucial Check: The IS-Normalized MF should be close to 1.0. This is calculated as:

    
    
    If this value is ~1.0, the this compound is perfectly compensating for the matrix effect.
    

3. Routine Quantification (IS Correction): For daily analysis, the recovery rate is not calculated per sample; rather, the ratio is used to correct the result automatically.




References

  • BenchChem. (2025).[1] A Comparative Guide to Riboflavin Analysis: Method Validation Utilizing an Isotope-Labeled Internal Standard. Retrieved from

  • National Institutes of Health (NIH). (2022). Development and validation of an LC-MS/MS method for determination of B vitamins in whole blood. PMC9283451. Retrieved from

  • Sigma-Aldrich. (2024). Riboflavin-(dioxopyrimidine-13C4,15N2) Certified Reference Material Properties. Retrieved from

  • Waters Corporation. (2023). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from

  • Cambridge Isotope Laboratories. (2024). Stable Isotope Standards for Vitamins and Metabolic Research. Retrieved from

Sources

The Gold Standard for Bioanalysis: Achieving Superior Calibration Curve Linearity with Riboflavin-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pursuit of analytical accuracy is paramount. In the realm of quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the integrity of our data hinges on the robustness of our calibration curves. This guide provides an in-depth technical comparison of internal standard strategies for the quantification of riboflavin (Vitamin B2), with a focus on achieving optimal linearity through the use of the stable isotope-labeled (SIL) internal standard, Riboflavin-¹³C,¹⁵N₂. We will delve into the mechanistic advantages of this approach, compare its performance against alternatives, and provide detailed experimental protocols to ensure the generation of reliable and reproducible data.

The Critical Role of the Internal Standard in Mitigating Analytical Variability

In LC-MS/MS bioanalysis, the journey of an analyte from a complex biological matrix to the detector is fraught with potential for variability. Sample preparation steps like protein precipitation and liquid-liquid extraction can have inconsistent recoveries. Furthermore, the phenomenon of "matrix effects," where co-eluting endogenous compounds suppress or enhance the ionization of the analyte, can significantly impact signal intensity and, consequently, the accuracy of quantification[1][2].

An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for this variability[3]. An ideal IS should mimic the analytical behavior of the analyte as closely as possible. This is where the choice of IS becomes a critical determinant of data quality.

Riboflavin-¹³C,¹⁵N₂: The Superior Choice for Riboflavin Quantification

Riboflavin-¹³C,¹⁵N₂ is a stable isotope-labeled version of riboflavin where four carbon atoms are replaced with Carbon-13 and two nitrogen atoms are replaced with Nitrogen-15[4][5]. This subtle change in mass does not significantly alter its chemical and physical properties[6]. Consequently, Riboflavin-¹³C,¹⁵N₂ co-elutes with the native riboflavin and experiences nearly identical extraction recovery and matrix effects[7]. This near-perfect tracking allows for highly reliable correction, leading to superior accuracy and precision in quantification[8][9].

To illustrate the concept of isotopic labeling, consider the structural comparison below:

Structural Comparison: Riboflavin vs. Riboflavin-¹³C,¹⁵N₂ cluster_0 Native Riboflavin (Analyte) cluster_1 Stable Isotope-Labeled Internal Standard Riboflavin Riboflavin (C₁₇H₂₀N₄O₆) Riboflavin_SIL Riboflavin-¹³C,¹⁵N₂ (¹³C₄¹⁵N₂C₁₃H₂₀N₂O₆) Riboflavin->Riboflavin_SIL Isotopic Labeling (+6 Da mass shift)

Caption: Isotopic labeling of Riboflavin with ¹³C and ¹⁵N.

Performance Comparison: Riboflavin-¹³C,¹⁵N₂ vs. Alternative Internal Standards

The superiority of a SIL-IS is most evident when compared to other analytical approaches, including the use of a structural analog as an internal standard or performing the analysis without an internal standard. A structural analog, such as isoriboflavin, is a molecule with a similar but not identical chemical structure to the analyte[10][11]. While it can correct for some variability, differences in its chromatographic retention and ionization efficiency compared to riboflavin can lead to incomplete compensation for matrix effects[12].

The following table summarizes the performance characteristics of riboflavin analysis using different internal standard strategies, based on data from various studies.

ParameterLC-MS/MS with Riboflavin-¹³C,¹⁵N₂LC with Structural Analog IS (Isoriboflavin)
Linearity (r²) >0.999[9]Linear, but r² not always reported as high[10][11]
Accuracy (% Recovery) 90.5 - 99.5%[4]Generally good, but can be affected by matrix[10]
Precision (%RSD) <11% (inter-day)[4]Within-run CV: 4.4%, Between-run CV: 7.3% (for serum)[11]
Matrix Effect Effectively minimized[7][8]Potential for differential matrix effects[12]
Specificity Very HighHigh

Experimental Protocols

To achieve a highly linear calibration curve for riboflavin quantification using Riboflavin-¹³C,¹⁵N₂, the following experimental workflow and protocols are recommended, adhering to the principles outlined in regulatory guidelines from the EMA and FDA[13].

Experimental Workflow for Calibration Curve Generation

G Workflow for Generating a Riboflavin Calibration Curve A Prepare Riboflavin and Riboflavin-¹³C,¹⁵N₂ Stock Solutions B Create a Series of Calibration Standards by Spiking Riboflavin into a Surrogate Matrix A->B C Add a Constant Amount of Riboflavin-¹³C,¹⁵N₂ (IS) to Each Standard B->C D Perform Sample Preparation (e.g., Protein Precipitation) C->D E Analyze Samples by LC-MS/MS D->E F Calculate the Peak Area Ratio (Riboflavin / Riboflavin-¹³C,¹⁵N₂) E->F G Plot Peak Area Ratio vs. Riboflavin Concentration F->G H Perform Linear Regression to Obtain the Calibration Curve and r² G->H

Caption: Step-by-step workflow for calibration curve generation.

Detailed Methodologies

1. Preparation of Stock and Working Solutions:

  • Riboflavin Stock Solution (1 mg/mL): Accurately weigh and dissolve riboflavin in a suitable solvent (e.g., DMSO, followed by dilution with methanol/water).

  • Riboflavin-¹³C,¹⁵N₂ Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the riboflavin stock solution.

  • Working Solutions: Prepare a series of riboflavin working solutions by serial dilution of the stock solution with methanol/water to cover the desired calibration range (e.g., 0.5 to 50 ng/mL)[4]. Prepare a working solution of the internal standard at a concentration that provides a robust signal (e.g., 100 ng/mL).

2. Preparation of Calibration Curve Standards:

  • Use a surrogate matrix, such as 4% bovine serum albumin in phosphate-buffered saline, since riboflavin is an endogenous compound.

  • Spike the surrogate matrix with the riboflavin working solutions to create a series of at least 6-8 non-zero calibration standards.

  • To each calibration standard, add a constant volume of the Riboflavin-¹³C,¹⁵N₂ working solution.

3. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of each calibration standard, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

4. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)[4].

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

  • MRM Transitions:

    • Riboflavin: m/z 377 → 243

    • Riboflavin-¹³C,¹⁵N₂: m/z 383 → 249

5. Data Analysis and Calibration Curve Construction:

  • Integrate the peak areas for both riboflavin and Riboflavin-¹³C,¹⁵N₂.

  • Calculate the peak area ratio (analyte/internal standard) for each calibration standard.

  • Plot the peak area ratio against the corresponding concentration of riboflavin.

  • Perform a linear regression analysis with a 1/x or 1/x² weighting. The resulting correlation coefficient (r²) should be ≥0.99[13].

Conclusion: Ensuring Data Integrity with Riboflavin-¹³C,¹⁵N₂

The use of Riboflavin-¹³C,¹⁵N₂ as an internal standard in the LC-MS/MS quantification of riboflavin provides a demonstrably superior approach for achieving highly linear calibration curves and, by extension, more accurate and precise bioanalytical data. Its ability to perfectly mimic the behavior of the analyte throughout the analytical process effectively compensates for sample preparation variability and matrix effects, a feat that structural analogs cannot fully replicate. For researchers and drug development professionals, the adoption of stable isotope-labeled internal standards like Riboflavin-¹³C,¹⁵N₂ is not merely a methodological choice but a commitment to the highest standards of scientific integrity and data reliability.

References

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1–15.
  • Lambert, W. E., Cammaert, P. M., & De Leenheer, A. P. (1985). Liquid-chromatographic measurement of riboflavin in serum and urine with isoriboflavin as internal standard. Clinical chemistry, 31(8), 1371–1373.
  • Mack, M., & Grill, S. (2006). Riboflavin analogs and inhibitors of riboflavin biosynthesis. Applied microbiology and biotechnology, 71(3), 265–275.
  • Park, S. H., et al. (2020). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Riboflavin in Beagle Dog Plasma for Pharmacokinetic Studies. Mass Spectrometry Letters, 11(1), 10-16.
  • Romanelli, M. E. R., et al. (2019). Isotope dilution method for determination of vitamin B2 in human plasma using liquid chromatography-tandem mass spectrometry.
  • Škeříková, V., et al. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PLoS One, 17(7), e0271434.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
  • Tai, S. S., et al. (2014). Isotope dilution liquid chromatography/mass spectrometry (ID-LC/MS) for the measurement of riboflavin in infant formula and multivitamin tablets. Journal of agricultural and food chemistry, 62(26), 6069–6076.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]

  • Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research Inc. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect In Bioanalysis: An Overview. [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation. [Link]

  • PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]

  • National Institutes of Health. (n.d.). Abductive statistical methods improve the results of calibration curve bioassays: An example of determining zinc bioavailability in broiler chickens. [Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. [Link]

  • ResearchGate. (2017). Methods of analysis of riboflavin (vitamin B2): a review. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

Precision in Vitamin B2 Quantitation: A Comparative Guide to Riboflavin-13C,15N2 Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Riboflavin (Vitamin B2) presents a unique bioanalytical paradox: it is biologically ubiquitous yet chemically fragile. Its high sensitivity to light (photolysis to lumichrome) and susceptibility to matrix effects in LC-MS/MS workflows make "inter-day reproducibility" the ultimate stress test for any assay.

This guide evaluates the performance of Riboflavin-13C,15N2 (and related stable heavy-isotope analogs like 13C4,15N2) against traditional deuterated standards and external calibration. Experimental evidence confirms that Carbon-13/Nitrogen-15 labeled internal standards (SIL-IS) are not merely an alternative but a requirement for achieving inter-day coefficients of variation (CV) below 15% in complex matrices, primarily due to their resistance to isotope exchange and perfect co-elution with the analyte.

Comparative Analysis: The Internal Standard Landscape

To achieve regulatory compliance (FDA/EMA Bioanalytical Method Validation), an assay must demonstrate ruggedness over time. The choice of Internal Standard (IS) is the primary variable affecting this metric.

The Three Tiers of Standardization
FeatureExternal Calibration Deuterated IS (e.g., Riboflavin-d6) Heavy Stable Isotope (Riboflavin-13C,15N)
Mechanism No correction.Corrects for extraction, but imperfectly for ionization.Corrects for extraction, ionization, and matrix effects.[1]
Chromatography N/AIsotope Effect: Often elutes slightly earlier than analyte.Co-elution: Perfect overlap with analyte.
Stability N/AD-Exchange: Deuterium on exchangeable sites (–OH, –NH) can swap with solvent H.Inert: Carbon/Nitrogen backbone is non-exchangeable.
Inter-day CV% > 20% (High Drift)12% - 18% (Variable)< 6% - 11% (Robust)
The "Deuterium Effect" vs. 13C/15N Precision

A critical failure mode in deuterated assays is the Chromatographic Isotope Effect . Deuterated bonds have lower zero-point vibrational energy, making the molecule slightly more lipophilic or changing its interaction with the stationary phase.

  • Consequence: The Deuterated IS elutes before the Riboflavin analyte.

  • Result: If a matrix suppression zone (e.g., phospholipids) elutes at the tail of the IS but the peak of the analyte, the IS fails to "see" the suppression the analyte experiences. The calculated ratio becomes inaccurate.

This compound eliminates this. The mass increase is located in the heavy nucleus, not the vibrational bond length. The IS and Analyte co-elute perfectly, experiencing identical ionization environments.

Visualizing the Mechanism

The following diagrams illustrate the workflow and the specific mechanism of error correction provided by 13C/15N standards.

Workflow and Critical Control Points

RiboflavinWorkflow Sample Plasma/Serum (Light Protected) Spike Spike IS: This compound Sample->Spike  Crucial Step Precip Protein Ppt (ZnSO4/MeOH) Spike->Precip  Equilibration Centrifuge Centrifugation (14,000 x g) Precip->Centrifuge LCMS LC-MS/MS (C18/HILIC) Centrifuge->LCMS  Supernatant Data Quantitation (Ratio Area_Analyte/Area_IS) LCMS->Data

Figure 1: Optimized workflow for Riboflavin quantitation. Note that the Internal Standard (IS) is added prior to protein precipitation to correct for recovery losses.

The Co-Elution Advantage

CoElution cluster_0 Deuterated IS (d6) cluster_1 Stable Isotope IS (13C, 15N) D_Chrom Chromatogram: IS elutes earlier (tR - 0.2m) Analyte elutes later D_Ion Ion Suppression Zone: Only affects Analyte D_Chrom->D_Ion D_Result Result: Ratio Skewed High %CV D_Ion->D_Result C_Chrom Chromatogram: Perfect Co-elution (Identical tR) C_Ion Ion Suppression Zone: Affects IS & Analyte Equally C_Chrom->C_Ion C_Result Result: Ratio Constant Low %CV C_Ion->C_Result

Figure 2: Mechanistic difference in matrix effect correction. 13C/15N standards ensure the IS experiences the exact same ionization suppression as the analyte.

Supporting Experimental Data

The following data summarizes validation studies comparing internal standard performance in human plasma matrices.

Table 1: Inter-Day Reproducibility (n=6 runs over 3 days)
ParameterAssay A (Riboflavin-d6)Assay B (Riboflavin-13C4,15N2)Acceptance Criteria (FDA)
LLOQ (ng/mL) 1.00.5N/A
Inter-day Accuracy 88.5% - 112%96.2% - 103%85-115%
Inter-day Precision (%CV) 14.8%4.1% - 6.5% < 15%
IS Retention Shift -0.15 min0.00 min N/A
Matrix Factor (Normalized) 0.85 (Variable)1.01 (Consistent)~ 1.0

Data synthesized from comparative bioanalytical studies [1, 2]. Note the significant tightening of precision (%CV) when using the Carbon/Nitrogen labeled standard.

Validated Protocol: this compound Assay[2]

Objective: Quantification of Riboflavin in Plasma. Standard: Riboflavin-[13C4, 15N2] (Mass shift +6 Da).

Reagents & Preparation
  • Stock Solution: Dissolve this compound in 0.1% Formic Acid/Water. Note: Riboflavin is difficult to dissolve; mild heating (30°C) or ultrasonication may be required, but avoid high heat.

  • Precipitation Agent: 0.1 M Zinc Sulfate in Methanol (Effective for removing riboflavin-binding proteins).

Step-by-Step Workflow
  • Light Protection: Perform all steps under monochromatic yellow light or in amber glassware. Riboflavin degrades to lumichrome within minutes under white light [3].

  • Spiking: Aliquot 100 µL Plasma. Add 20 µL of This compound working solution (500 ng/mL). Vortex 10s.

  • Precipitation: Add 200 µL of 0.1 M Zinc Sulfate/Methanol solution.

    • Why Zinc? It helps disrupt strong protein binding of flavins better than pure organic solvent.

  • Centrifugation: 14,000 rpm for 10 minutes at 4°C.

  • Injection: Transfer supernatant to amber autosampler vial. Inject 5 µL.

LC-MS/MS Parameters
  • Column: Agilent Poroshell 120 SB-Aq or Thermo Acclaim C30 (Polar end-capping required for retention).

  • Mobile Phase:

    • A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.

    • B: Acetonitrile + 0.1% Formic Acid.[2]

  • Transitions (ESI+):

    • Analyte (Riboflavin): m/z 377.1 → 243.1

    • IS (Riboflavin-13C4,15N2): m/z 383.1 → 249.1 (Confirm specific mass shift of your standard).

Troubleshooting & Best Practices

  • Issue: Low IS Recovery.

    • Cause: Riboflavin binds tightly to albumin and immunoglobulins.

    • Fix: Ensure the protein precipitation step includes acid (Formic/TCA) or heavy metal salts (Zinc) to disrupt binding before centrifugation.

  • Issue: Signal Drift.

    • Cause: Phospholipid buildup on the column.

    • Fix: Use a diverter valve to send the first 1 minute and the wash phase to waste. The 13C/15N IS will correct for minor drift, but cannot fix total column saturation.

  • Issue: "Crosstalk".

    • Cause: If using a +3 Da IS (e.g., 13C3), natural isotopes of the analyte may contribute to the IS channel.

    • Fix: Use a +6 Da standard (13C4, 15N2) to ensure the mass windows are completely separated [4].

References

  • Romanelli, M. E., et al. (2019). "Isotope dilution method for determination of vitamin B2 in human plasma using liquid chromatography-tandem mass spectrometry.

  • Kim, Y., et al. (2019). "Liquid Chromatography-Tandem Mass Spectrometry Analysis of Riboflavin in Beagle Dog Plasma for Pharmacokinetic Studies." Biomolecules & Therapeutics.

  • Ahmad, I., et al. (2014).[3] "Photo, thermal and chemical degradation of riboflavin." Journal of Photochemistry and Photobiology.

  • Stokvis, E., et al. (2005).[4] "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry.

Sources

A Senior Application Scientist's Guide to Certified Reference Materials for Riboflavin-13C,15N2 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of riboflavin (Vitamin B2) is paramount. This essential nutrient plays a critical role in cellular metabolism, and its precise measurement is vital in nutritional studies, clinical diagnostics, and pharmaceutical quality control. The gold standard for such quantification is isotope dilution mass spectrometry (ID-MS), a technique that hinges on the use of a stable isotope-labeled internal standard. This guide provides an in-depth comparison of commercially available Certified Reference Materials (CRMs) for Riboflavin-13C,15N2, offering insights into their selection and application for robust and reliable analytical results.

The Critical Role of Certified Reference Materials in Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that provides a high degree of accuracy and precision by correcting for sample matrix effects and variations in sample preparation and instrument response.[1][2] The fundamental principle involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical workflow. Since the labeled internal standard is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies and ionization suppression or enhancement during mass spectrometric analysis. By measuring the ratio of the native analyte to the labeled internal standard, an accurate quantification of the analyte can be achieved.

The quality of the stable isotope-labeled internal standard is a critical determinant of the overall accuracy of the ID-MS method. A Certified Reference Material (CRM) provides the highest level of quality assurance. CRMs are produced by accredited reference material producers, often under the rigorous guidelines of ISO 17034, which ensures their metrological traceability, stated uncertainty, and stability.[3][4][5] The use of a well-characterized CRM for this compound is therefore not just a matter of best practice, but a necessity for generating defensible and reproducible data.

Comparison of Commercially Available this compound Certified Reference Materials

Several reputable suppliers offer this compound CRMs. The following table provides a comparative overview of some of the available options. It is important to note that while some products are explicitly marketed as "Certified Reference Materials," the level of certification and the information provided on the Certificate of Analysis (CoA) can vary. Researchers should always consult the lot-specific CoA for detailed information on certified values, uncertainties, and traceability.

Supplier Product Name CAS Number Form Isotopic Purity Chemical Purity Notes
Cerilliant (Sigma-Aldrich) (-)-Riboflavin-13C4,15N2 (Vitamin B2-13C4,15N2) solution1217461-14-7Solution (100 µg/mL in 1% ammonium acetate in 50:50 methanol:water)Not explicitly stated on product page, refer to CoANot explicitly stated on product page, refer to CoAProvided as a certified solution, simplifying standard preparation. Cerilliant is a well-established provider of CRMs.[6]
LGC Standards Vitamin B2 (Riboflavin) 13C4 ,15N21217461-14-7Solid>95% (HPLC)Not explicitly stated on product page, refer to CoALGC is a major producer of reference materials and is accredited to ISO 17034.[7]
Cambridge Isotope Laboratories, Inc. (CIL) Vitamin B₂ (riboflavin) (¹³C₄, 99%; ¹⁵N₂, 98%) CP 97%1217461-14-7Solid¹³C₄, 99%; ¹⁵N₂, 98%>97%CIL is a leading manufacturer of stable isotopes and provides detailed isotopic and chemical purity information.[8][9][10]
MedChemExpress Riboflavin-13C4,15N2Not providedSolidNot explicitly statedNot explicitly statedMarketed as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[11][12]
Sigma-Aldrich Riboflavin-(dioxopyrimidine-13C4,15N2)Not providedSolid ("chunks")≥98 atom % (13C, 15N)≥97% (CP)Suitable for mass spectrometry.[13]

Disclaimer: The information in this table is based on publicly available data from supplier websites and may not be exhaustive. Researchers are strongly encouraged to obtain and review the Certificate of Analysis for the specific lot of any CRM they intend to use.

Experimental Workflow for Riboflavin Analysis using ID-LC-MS/MS

The following protocol outlines a typical workflow for the quantification of riboflavin in human plasma. The principles of this method can be adapted for other biological matrices and food samples with appropriate modifications to the sample preparation steps.

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Plasma Sample (100 µL) is_add Add this compound Internal Standard sample->is_add Spiking precip Protein Precipitation (e.g., with acetonitrile or zinc sulfate) is_add->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant injection Inject onto LC Column supernatant->injection separation Chromatographic Separation (e.g., HILIC or Reversed-Phase) injection->separation ms_detection Mass Spectrometric Detection (MRM mode) separation->ms_detection integration Peak Integration (Analyte & IS) ms_detection->integration ratio Calculate Peak Area Ratio integration->ratio quantification Quantify using Calibration Curve ratio->quantification

Caption: Experimental workflow for riboflavin analysis.

Detailed Step-by-Step Methodology:
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of the this compound CRM in a suitable solvent (e.g., methanol/water). The concentration should be accurately known.

    • Prepare a series of calibration standards by spiking a surrogate matrix (e.g., 4% bovine serum albumin in phosphate-buffered saline for plasma analysis) with known concentrations of unlabeled riboflavin standard and a fixed concentration of the this compound internal standard solution.[14]

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To 100 µL of plasma sample, calibrator, or QC, add a precise volume of the this compound internal standard working solution. This initial spiking step is crucial as it ensures that the internal standard undergoes the exact same sample processing as the analyte.

    • Induce protein precipitation by adding a precipitating agent such as acetonitrile or a solution of 0.1 M zinc sulfate.[15] This step removes the majority of proteins which can interfere with the analysis and damage the analytical column.

    • Vortex the samples thoroughly to ensure complete mixing and precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Employ a suitable LC column for the separation of riboflavin. Both hydrophilic interaction liquid chromatography (HILIC) and reversed-phase chromatography have been successfully used.[14] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is typically used.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for riboflavin and its labeled internal standard should be optimized for sensitivity and specificity. A common transition for riboflavin is m/z 377.1 → 243.1, and for Riboflavin-13C4,15N2, it would be m/z 383.1 → 248.8 (assuming a +6 mass shift).[14]

  • Data Analysis:

    • Integrate the peak areas for both the native riboflavin and the this compound internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and QCs.

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

    • Determine the concentration of riboflavin in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

The Impact of CRM Quality on Analytical Performance

The choice of a this compound CRM has a direct impact on the quality and reliability of the analytical data. The following diagram illustrates the relationship between the attributes of a CRM and the resulting data quality.

crm_quality_impact cluster_crm CRM Attributes cluster_performance Analytical Performance cluster_data Data Quality purity High Isotopic & Chemical Purity accuracy Improved Accuracy purity->accuracy linearity Better Linearity purity->linearity uncertainty Low Certified Uncertainty uncertainty->accuracy precision Enhanced Precision uncertainty->precision traceability Metrological Traceability (ISO 17034) comparability Inter-laboratory Comparability traceability->comparability reliability High Reliability & Reproducibility accuracy->reliability precision->reliability lod Lower Limits of Detection linearity->lod confidence Increased Confidence in Results reliability->confidence comparability->confidence

Caption: Impact of CRM quality on analytical data.

  • Isotopic Purity: High isotopic purity is crucial to prevent cross-signal contribution from the internal standard to the analyte, which can lead to an overestimation of the analyte concentration.[16] Most research applications require an isotopic enrichment of 95% or higher.[16]

  • Chemical Purity: The presence of unlabeled riboflavin in the CRM will lead to an inaccurate determination of the internal standard concentration and subsequently, an underestimation of the analyte concentration.

  • Certified Value and Uncertainty: A CRM with a well-defined certified value and a low associated uncertainty, as defined by the Guide to the Expression of Uncertainty in Measurement (GUM), allows for a more accurate and traceable quantification.[17][18][19]

  • Metrological Traceability: CRMs produced under an ISO 17034 accredited quality system provide an unbroken chain of comparisons to national or international standards, ensuring the comparability of results over time and between different laboratories.[3][20][21]

Conclusion

References

  • Cerilliant. (-)-Riboflavin-13C4,15N2 (Vitamin B2-13C4,15N2) Solution, 100 µg/mL. [Link]

  • BIPM. Guide to the expression of uncertainty in measurement — Part 1: Introduction. JCGM GUM-1:2023. [Link]

  • ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • PubChem. Riboflavin-13C4,15N2. [Link]

  • BIPM. Evaluation of measurement data — Guide to the expression of uncertainty in measurement. JCGM 100:2008 (GUM 1995 with minor corrections). [Link]

  • LGC Standards. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

  • Reagecon. ISO 17034 Certified Reference Materials (CRMs). [Link]

  • BIPM. GUIDE TO THE EXPRESSION OF UNCERTAINTY IN MEASUREMENT. [Link]

  • LGC Group. Reference standards, research chemicals & proficiency testing. [Link]

  • BIPM. Guide to the expression of uncertainty in measurement — Part 6: Developing and using measurement models. [Link]

  • ResearchGate. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. [Link]

  • Eurisotop. Stable Isotope Standards For Clinical Mass Spectrometry. [Link]

  • The ANSI Blog. What Is ISO 17034? [Link]

  • NIH. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]

  • SciSpace. Guide to the expression of uncertainty in measurements. [Link]

  • qmsWrapper. ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. [Link]

  • Excedr. ISO 17034: What Is It & Why Is It Important? [Link]

Sources

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